molecular formula C36H45ClN6O12 B10764629 Phomopsin A CAS No. 99752-84-8

Phomopsin A

Cat. No.: B10764629
CAS No.: 99752-84-8
M. Wt: 789.2 g/mol
InChI Key: FAFRRYBYQKPKSY-AJSRVUJESA-N
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Description

Phomopsin A is a cyclic hexapeptide mycotoxin isolated from the fungus Phomopsis leptostromiformis, known for its potent antimitotic activity. Its primary research value lies in its function as a powerful microtubule-destabilizing agent. This compound binds directly to tubulin at a site overlapping with the vinca alkaloid domain, inhibiting microtubule assembly and promoting the depolymerization of existing microtubules. This disruption of the cytoskeleton leads to cell cycle arrest in metaphase, making it an invaluable tool for studying cell division, cytoskeletal dynamics, and mechanisms of programmed cell death. Researchers utilize this compound in various applications, including investigating the molecular mechanisms of mitosis, exploring the role of microtubules in intracellular transport and cell morphology, and as a reference compound in the development of novel anti-cancer therapeutics. Its high potency and distinct binding characteristics offer a unique advantage for comparative studies with other microtubule-targeting agents like colchicine and vinblastine. This product is intended for research purposes by qualified laboratory personnel only.

Properties

IUPAC Name

(E)-2-[[(E)-2-[[(2S)-1-[(3R,4S,7S,10S,11S)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45ClN6O12/c1-8-17(5)25(32(50)39-20(35(53)54)15-23(44)45)41-30(48)21-11-10-12-43(21)34(52)29-36(6,9-2)55-22-14-18(13-19(37)28(22)47)27(46)26(38-7)33(51)40-24(16(3)4)31(49)42-29/h10-11,13-15,21,24,26-27,29,38,46-47H,3,8-9,12H2,1-2,4-7H3,(H,39,50)(H,40,51)(H,41,48)(H,42,49)(H,44,45)(H,53,54)/b20-15+,25-17+/t21-,24-,26-,27-,29+,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFRRYBYQKPKSY-AJSRVUJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C(=O)NC(=CC(=O)O)C(=O)O)NC(=O)C1C=CCN1C(=O)C2C(OC3=C(C(=CC(=C3)C(C(C(=O)NC(C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(\C(=O)N/C(=C/C(=O)O)/C(=O)O)/NC(=O)[C@@H]1C=CCN1C(=O)[C@@H]2[C@@](OC3=C(C(=CC(=C3)[C@@H]([C@@H](C(=O)N[C@H](C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45ClN6O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017600
Record name Phomopsin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

789.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64925-80-0
Record name Phomopsin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064925800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phomopsin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phomopsin A
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030447
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Phomopsin A: A Technical Guide to its Discovery, Isolation, and Characterization from Diaporthe toxica

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomopsin A is a potent mycotoxin produced by the fungus Diaporthe toxica (previously known as Phomopsis leptostromiformis), an endophytic pathogen of lupin plants.[1][2] This cyclic hexapeptide exhibits significant antimitotic activity by disrupting microtubule formation, making it a molecule of interest for cancer research.[3][4][5] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with detailed experimental protocols and quantitative data to support further research and development.

Discovery and Biological Activity

The discovery of this compound is linked to the investigation of "lupinosis," a fatal liver disease observed in livestock that have grazed on infected lupin stubble.[1] The causative agent was identified as the fungus Diaporthe toxica, which produces a family of mycotoxins known as phomopsins.[1][6] this compound is the primary and most toxic of these compounds.[6]

The biological activity of this compound stems from its ability to bind to tubulin, the protein subunit of microtubules.[4][5] This interaction inhibits microtubule polymerization, leading to mitotic arrest and subsequent cell death.[4][5] this compound is a potent inhibitor of microtubule assembly, with an IC50 value of 2.4 µM.[2] It is believed to exert its action at or near the vinblastine binding site on tubulin.[4]

Production of this compound by Diaporthe toxica

Diaporthe toxica can be cultured in various laboratory media to produce this compound. The choice of media and culture conditions significantly impacts the yield of the mycotoxin.

Fungal Strains and Culture Media

Several strains of Diaporthe toxica are known to produce this compound, including CBS 534.93, CBS 535.93, and DSM 1894.[7][8] The fungus can be grown on various agar media to assess its growth characteristics, with potato and oat-flakes-based media demonstrating good results.[9] For liquid culture production of this compound, a Czapek-Dox medium supplemented with yeast extract has been shown to be effective.[10][11]

Experimental Protocol: Culturing Diaporthe toxica for this compound Production

This protocol is a synthesis of methodologies described in the literature.

Materials:

  • Diaporthe toxica strain (e.g., WA1515)

  • Czapek-Dox medium

  • Yeast extract

  • Erlenmeyer flasks

  • Incubator

Procedure:

  • Prepare the Czapek-Dox medium and supplement it with 5 to 10 g of yeast extract per liter.[10][11]

  • Adjust the pH of the medium to approximately 6.0.[10][11]

  • Dispense the medium into Erlenmeyer flasks.

  • Inoculate the flasks with a mycelial plug from a 5-day-old culture of Diaporthe toxica.[12]

  • Incubate the flasks as stationary cultures at 25°C for 21 days.[10][11][13] Note: Shaken cultures have been reported to yield no detectable this compound.[10][11]

Quantitative Data: this compound Production

The following table summarizes the reported yields of this compound under different culture conditions.

Diaporthe toxica StrainCulture Medium/SubstrateIncubation Time (days)This compound ConcentrationReference
WA1515Czapek-Dox + Yeast Extract (liquid)Not specified75 - 150 mg/L[10][11]
DSM 1894Artificially rehydrated lupin samples21up to 1082.17 ppm[7][9]
Not specifiedField pea samples (aw = 0.98)144.49 - 34.3 mg/kg[8]

Isolation and Purification of this compound

The isolation and purification of this compound from fungal cultures typically involves solvent extraction followed by chromatographic separation.

Experimental Protocol: Extraction and Purification

This protocol is based on established methods for this compound isolation.

Materials:

  • Diaporthe toxica culture filtrate

  • Methanol

  • Amberlite XAD-4 resin (or equivalent)

  • High-Pressure Homogenizer

  • Centrifuge

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • After the incubation period, process the fungal cultures using a high-pressure homogenizer.[3]

  • Separate the supernatant by centrifugation at 23,800 x g for 30 minutes.[3]

  • Pass the supernatant through an Amberlite XAD-4 column.[3]

  • Wash the column with distilled water to remove polar impurities.[3]

  • Elute the this compound from the column using methanol.[3]

  • Concentrate the methanol eluate to dryness using a rotary evaporator.[3]

  • Redissolve the residue in methanol for further purification by HPLC.[3]

  • HPLC purification can be performed using a suitable reversed-phase column and a gradient of acetonitrile in water.

Quantitative Data: Purification Yield

The following table presents an example of a reported purification yield.

Starting Material VolumePurified this compound YieldReference
4 L of production culture1.5 mg[3]

Structure Elucidation and Characterization

The structure of this compound has been elucidated using a combination of spectroscopic techniques. It is a cyclic hexapeptide with the molecular formula C₃₆H₄₅ClN₆O₁₂.[14][15]

Spectroscopic Data

The following table summarizes the key spectroscopic data used for the characterization of this compound.

TechniqueObservationReference
High-Resolution Mass Spectrometry (HR-MS)Protonated molecular ion at m/z = 789.2859[3]
Nuclear Magnetic Resonance (NMR)1H NMR, 13C NMR, and 2D NMR analyses confirmed the structure and amino acid sequence.[14][3]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the disruption of microtubule dynamics.

Interaction with Tubulin

This compound binds to tubulin and inhibits its polymerization into microtubules.[4][5] This leads to the disruption of the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately apoptosis. Scatchard analysis has indicated the presence of at least two binding sites for this compound on tubulin, a high-affinity site (Kd1 = 1 x 10⁻⁸ M) and a low-affinity site (Kd2 = 3 x 10⁻⁷ M).[2] this compound has been shown to inhibit the binding of rhizoxin to tubulin, suggesting that its high-affinity binding site is identical to the rhizoxin binding site.[2]

Visualizations

Experimental Workflow for this compound Isolation

PhomopsinA_Isolation cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification cluster_product Final Product Culture Diaporthe toxica Culture Homogenization High-Pressure Homogenization Culture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant XAD4 Amberlite XAD-4 Chromatography Supernatant->XAD4 Wash Wash with Water XAD4->Wash Elution Elute with Methanol Wash->Elution Concentration Rotary Evaporation Elution->Concentration HPLC HPLC Purification Concentration->HPLC PhomopsinA Pure this compound HPLC->PhomopsinA

Caption: Workflow for the isolation and purification of this compound.

This compound Mechanism of Action

PhomopsinA_MoA PhomopsinA This compound Tubulin Tubulin Dimers PhomopsinA->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle CellCycleArrest G2/M Phase Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

An In-depth Technical Guide to the Phomopsin A-Producing Fungus Phomopsis leptostromiformis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomopsis leptostromiformis, and its teleomorph Diaporthe toxica, is a fungal pathogen of lupin plants responsible for the production of a family of mycotoxins known as phomopsins.[1][2] The primary and most toxic of these is phomopsin A, a potent inhibitor of microtubule formation, which can cause the fatal liver disease lupinosis in livestock that graze on infected lupin stubble.[1][2] Beyond its toxicity, this compound's antimitotic activity has garnered interest in the field of drug development as a potential anti-cancer agent. This technical guide provides a comprehensive overview of P. leptostromiformis, the biosynthesis of this compound, its mechanism of action, and detailed protocols for its production, purification, and analysis.

Biology of Phomopsis leptostromiformis

Phomopsis leptostromiformis is a pathogenic ascomycete fungus that primarily infects lupin species (Lupinus spp.).[3] The fungus exhibits both a pathogenic and a saprophytic stage in its life cycle.[3] The teleomorph, or sexual reproductive stage, of the toxigenic variety is named Diaporthe toxica.[1] Infection of lupin plants often occurs early in the growing season, with the fungus remaining latent within the plant tissues.[1] As the plant senesces, the fungus enters its saprophytic phase, colonizing the dead plant material and producing phomopsins, particularly after rainfall.[3]

Biosynthesis of this compound

This compound is not synthesized by non-ribosomal peptide synthetases (NRPSs), but rather through a ribosomal peptide synthesis and post-translational modification (RiPP) pathway.[3][4] This discovery has shifted the understanding of its biosynthesis from a multienzyme complex to a gene-encoded precursor peptide that undergoes extensive enzymatic modification.

The biosynthetic gene cluster responsible for phomopsin production is designated as the phom cluster.[4] This cluster contains genes encoding the precursor peptide, modifying enzymes, and a putative regulatory protein.[3][4]

Key genes in the phom cluster include:

  • phomA : Encodes the precursor peptide, which contains the core sequence of amino acids that will be modified to form this compound.[4]

  • phomQ : A tyrosinase-like enzyme thought to be involved in the formation of the characteristic macrocyclic ether linkage of this compound.[3]

  • phomM : An S-adenosylmethionine (SAM)-dependent methyltransferase responsible for the N-methylation of the peptide.[3]

  • phomR : A putative zinc finger transcription factor suggested to play a regulatory role in the expression of the phom gene cluster.[3][4]

  • phomYc, phomYd, phomYe : Homologues of UstYa family proteins that are essential for the desaturation of amino acid moieties.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is a complex process involving a series of post-translational modifications to the PhomA precursor peptide. While the exact sequence of events is still under investigation, a hypothetical pathway can be proposed based on the identified genes and their putative functions.

Phomopsin_A_Biosynthesis Hypothetical Biosynthetic Pathway of this compound cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modifications PhomA_precursor PhomA Precursor Peptide Proteolytic_cleavage Proteolytic Cleavage PhomA_precursor->Proteolytic_cleavage Macrocyclization Macrocyclization (PhomQ - Tyrosinase) Proteolytic_cleavage->Macrocyclization Desaturation Desaturation (PhomYc, PhomYd, PhomYe) Macrocyclization->Desaturation Methylation N-methylation (PhomM - Methyltransferase) Desaturation->Methylation Other_modifications Other Modifications Methylation->Other_modifications Phomopsin_A This compound Other_modifications->Phomopsin_A Phomopsin_Regulation Proposed Regulatory Pathway of this compound Biosynthesis Environmental_Cues Environmental Cues (e.g., Nutrient Limitation, Plant Senescence Signals) Signal_Transduction Signal Transduction Cascade Environmental_Cues->Signal_Transduction PhomR_activation Activation of PhomR (Zinc Finger Transcription Factor) Signal_Transduction->PhomR_activation Phom_cluster phom Gene Cluster (phomA, phomQ, phomM, etc.) PhomR_activation->Phom_cluster Binds to promoter regions Phomopsin_Biosynthesis This compound Biosynthesis Phom_cluster->Phomopsin_Biosynthesis Transcription & Translation Phomopsin_Purification_Workflow Workflow for this compound Production and Purification Culture P. leptostromiformis Culture (Stationary, 25°C, 21-28 days) Filtration Filtration Culture->Filtration Broth Culture Broth Filtration->Broth Mycelium Mycelium (discard or extract separately) Filtration->Mycelium Acidification Acidify Broth (pH 3.0) Broth->Acidification XAD4 Amberlite XAD-4 Column Chromatography Acidification->XAD4 Wash Wash with Water XAD4->Wash Elution Elute with Methanol Wash->Elution Evaporation1 Solvent Evaporation Elution->Evaporation1 Crude_Extract Crude Phomopsin Extract Evaporation1->Crude_Extract Prep_HPLC Preparative RP-HPLC (C18) Crude_Extract->Prep_HPLC Fraction_Collection Collect this compound Fractions Prep_HPLC->Fraction_Collection Evaporation2 Solvent Evaporation Fraction_Collection->Evaporation2 Lyophilization Lyophilization Evaporation2->Lyophilization Pure_Phomopsin_A Purified this compound Lyophilization->Pure_Phomopsin_A

References

Phomopsin A as a Microtubule Inhibitor: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomopsin A, a cyclic hexapeptide mycotoxin produced by the fungus Phomopsis leptostromiformis, is a potent inhibitor of microtubule assembly. Its antimitotic activity stems from its direct interaction with tubulin, the fundamental protein subunit of microtubules. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's function as a microtubule inhibitor. We will detail its binding characteristics to tubulin, its effects on microtubule polymerization and dynamics, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug development who are investigating microtubule-targeting agents.

Introduction to this compound and Microtubule Dynamics

Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers. They play a crucial role in a variety of essential cellular processes, including cell division, intracellular transport, and the maintenance of cell shape.[1][2] The dynamic nature of microtubules, characterized by alternating phases of polymerization (growth) and depolymerization (shrinkage) in a process known as dynamic instability, is critical for their function, particularly in the formation and function of the mitotic spindle during cell division.[2][3][4][5][6]

Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy.[7] Microtubule-targeting agents (MTAs) are broadly classified into two groups: microtubule-stabilizing agents (e.g., taxanes) and microtubule-destabilizing agents (e.g., vinca alkaloids, colchicine).[8] this compound falls into the latter category, exerting its potent antimitotic effects by inhibiting tubulin polymerization.[9][10][11]

Mechanism of Action: Tubulin Binding and Inhibition of Polymerization

This compound's primary mechanism of action is the direct inhibition of microtubule assembly through its binding to tubulin.[9][10]

Tubulin Binding Site

This compound binds to tubulin at a site that is distinct from the colchicine binding site.[9] Evidence strongly suggests that this compound binds at or near the vinca alkaloid binding site.[10][11][12] This is supported by competition binding assays where this compound was shown to inhibit the binding of radiolabeled vinblastine to tubulin.[10][12]

Furthermore, studies have demonstrated that the high-affinity binding site for this compound is identical to the rhizoxin binding site.[9] this compound competitively inhibits the binding of rhizoxin to tubulin.[9] The binding of this compound is also inhibited by ansamitocin P-3 and to a lesser extent by vinblastine, further indicating an overlap in their binding domains.[9] Structural studies of other microtubule-destabilizing agents that bind in this region, such as maytansine and rhizoxin, reveal a binding pocket on β-tubulin at the longitudinal interface between tubulin dimers.[13][14] Binding of ligands to this site can sterically hinder the formation of the straight protofilaments necessary for microtubule assembly.[13]

Effects on Tubulin Conformation and Stability

This compound is a potent stabilizer of the tubulin molecule itself, preventing its time-dependent decay in vitro.[10][11][15][16] This stabilization is even more pronounced than that observed with vinblastine.[11][15] When both this compound and colchicine are bound to tubulin, the rate of decay of colchicine binding becomes insignificant, indicating a cooperative stabilizing effect.[10] The binding of this compound to the tubulin heterodimer leads to a decrease in the sulfhydryl titer by approximately 1.0 mol/mol.[16]

Inhibition of Microtubule Polymerization

This compound is a potent inhibitor of microtubule assembly.[9][10][11] By binding to tubulin dimers, it prevents their incorporation into growing microtubules, thus suppressing both the rate and extent of polymerization.

Quantitative Analysis of this compound Activity

The interaction of this compound with tubulin and its inhibitory effect on microtubule polymerization have been quantified in several studies. The key parameters are summarized in the tables below.

Table 1: Tubulin Binding Affinity of this compound

ParameterValueSpecies/Tissue SourceMethodReference
Kd1 (high affinity)1 x 10-8 MPorcine BrainScatchard Analysis[9]
Kd2 (low affinity)3 x 10-7 MPorcine BrainScatchard Analysis[9]
Ki (vs. Rhizoxin)0.8 x 10-8 MPorcine BrainCompetitive Binding Assay[9]
Ki (vs. Ansamitocin P-3)10-7 MPorcine BrainCompetitive Binding Assay[9]

Table 2: Inhibition of Microtubule Polymerization by this compound

ParameterValueSpecies/Tissue SourceMethodReference
IC502.4 µMPorcine BrainIn vitro tubulin polymerization assay[9]
IC50< 1 µMSheep BrainIn vitro tubulin polymerization assay[12]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. Polymerization is typically monitored by an increase in light scattering (turbidity) or fluorescence.

Principle: Microtubule formation from tubulin dimers causes an increase in the turbidity of the solution, which can be measured spectrophotometrically at 340 nm.[17] Alternatively, a fluorescent reporter dye, such as DAPI, can be used, which exhibits increased fluorescence upon binding to polymerized microtubules.[18]

Materials:

  • Purified tubulin (e.g., from porcine or bovine brain)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)[18][19]

  • GTP (1 mM final concentration)[17][18][19]

  • Glycerol (optional, as a polymerization enhancer)[18][19]

  • This compound and control compounds (e.g., paclitaxel as a stabilizer, colchicine or nocodazole as a destabilizer)[19][20]

  • Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader[17][19]

Procedure:

  • Prepare a stock solution of tubulin (e.g., 2-4 mg/mL) in ice-cold polymerization buffer.[17][19]

  • On ice, add GTP to the tubulin solution.

  • In a pre-warmed 96-well plate (37°C), add the desired concentrations of this compound or control compounds.[17][19]

  • Initiate the polymerization reaction by adding the tubulin-GTP solution to each well.

  • Immediately begin monitoring the change in absorbance at 340 nm or fluorescence (e.g., excitation 360 nm, emission 450 nm for DAPI) at 37°C for a set period (e.g., 60 minutes), taking readings at regular intervals (e.g., every minute).[19]

  • The rate and extent of polymerization are determined from the resulting curves. The IC50 value for inhibition can be calculated from a dose-response curve.

Diagram 1: Workflow for In Vitro Tubulin Polymerization Assay

G cluster_prep Preparation (on ice) cluster_assay Assay (37°C) Tubulin Purified Tubulin Tubulin_Buffer Tubulin in Buffer Tubulin->Tubulin_Buffer Buffer Polymerization Buffer Buffer->Tubulin_Buffer GTP GTP Tubulin_GTP Tubulin-GTP Mix GTP->Tubulin_GTP Tubulin_Buffer->Tubulin_GTP Reaction Initiate Polymerization Tubulin_GTP->Reaction Plate Pre-warmed 96-well Plate Compound Add this compound / Controls Plate->Compound Compound->Reaction Reader Spectrophotometer / Fluorometer Reaction->Reader Analysis Data Analysis (IC50) Reader->Analysis

Caption: A schematic overview of the in vitro tubulin polymerization assay workflow.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and inhibition constant (Ki) of a compound for its target protein.

Principle: A radiolabeled ligand (e.g., [14C]this compound or a competing radiolabeled drug like [3H]vinblastine) is incubated with tubulin.[9][12] The amount of bound radioactivity is measured. In a competition assay, increasing concentrations of an unlabeled competitor (this compound) are added to displace the radiolabeled ligand, allowing for the determination of the competitor's binding affinity.[21][22]

Materials:

  • Purified tubulin

  • Radiolabeled ligand (e.g., [14C]this compound, [3H]vinblastine, or [3H]rhizoxin)

  • Unlabeled this compound

  • Binding buffer

  • Filtration apparatus with glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure (Competition Assay):

  • Incubate a fixed concentration of radiolabeled ligand and purified tubulin with varying concentrations of unlabeled this compound.

  • Allow the binding reaction to reach equilibrium.

  • Separate the tubulin-ligand complexes from the unbound ligand by rapid filtration through glass fiber filters. The protein and bound ligand are retained on the filter.

  • Wash the filters to remove any non-specifically bound radioactivity.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Plot the amount of bound radioligand as a function of the unlabeled competitor concentration to determine the IC50, from which the Ki can be calculated.

Diagram 2: Workflow for a Competitive Radioligand Binding Assay

G cluster_incubation Incubation cluster_separation Separation & Measurement Tubulin Purified Tubulin Mixture Incubation Mixture Tubulin->Mixture RadioLigand Radiolabeled Ligand (e.g., [3H]Vinblastine) RadioLigand->Mixture UnlabeledLigand Unlabeled this compound (varying conc.) UnlabeledLigand->Mixture Filtration Rapid Filtration Mixture->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (Ki) Counting->Analysis

Caption: A simplified workflow for determining binding affinity via a competitive radioligand assay.

Cellular Effects of this compound

By disrupting microtubule dynamics, this compound exerts profound effects on cell division.

Mitotic Arrest

The primary cellular consequence of microtubule inhibition by this compound is arrest of the cell cycle in the M-phase (mitosis).[7][23] The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, preventing the cell from progressing to anaphase and leading to cell death, often through apoptosis.[6][24]

Diagram 3: this compound's Mechanism of Mitotic Arrest

G cluster_pathway Cellular Pathway PhomopsinA This compound Tubulin αβ-Tubulin Dimers PhomopsinA->Tubulin binds MT Microtubule Polymerization PhomopsinA->MT inhibits Tubulin->MT Spindle Mitotic Spindle Formation MT->Spindle required for Anaphase Anaphase Metaphase Metaphase Spindle->Metaphase enables Apoptosis Apoptosis Spindle->Apoptosis disruption leads to Metaphase->Anaphase progresses to

Caption: The signaling pathway from this compound binding to mitotic arrest and apoptosis.

Conclusion

This compound is a potent microtubule-destabilizing agent that inhibits tubulin polymerization by binding to a site that overlaps with the vinca alkaloid and rhizoxin binding domains on β-tubulin. Its high affinity for tubulin and subsequent disruption of microtubule dynamics lead to mitotic arrest and cell death, making it a molecule of significant interest in the study of microtubule-targeting agents and as a potential scaffold for the development of novel anticancer therapeutics. The experimental protocols and quantitative data presented in this guide provide a comprehensive framework for researchers working to further understand and exploit the mechanism of action of this compound.

References

Phomopsin A: A Deep Dive into its Biological Activity and Cytotoxic Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomopsin A, a mycotoxin produced by the fungus Phomopsis leptostromiformis, has garnered significant attention in the scientific community for its potent antimitotic properties. This technical guide provides an in-depth analysis of the biological activity and cytotoxicity of this compound, with a focus on its molecular mechanisms of action. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as a comprehensive resource for researchers and professionals in the fields of oncology, toxicology, and drug development.

Introduction

This compound is a cyclic hexapeptide that exhibits potent biological activity, primarily through its interaction with the microtubule network, a critical component of the cellular cytoskeleton.[1] Microtubules are dynamic polymers of α- and β-tubulin dimers and play essential roles in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, this compound effectively halts cell cycle progression and induces programmed cell death, or apoptosis, making it a subject of interest for its potential as an anticancer agent.

Biological Activity and Mechanism of Action

The primary molecular target of this compound is tubulin, the building block of microtubules. Its biological effects stem from its ability to inhibit microtubule polymerization.

Inhibition of Tubulin Polymerization

This compound potently inhibits the assembly of tubulin into microtubules.[2] This inhibition is a key aspect of its cytotoxic activity. Quantitative analysis has demonstrated that this compound strongly inhibits microtubule assembly with a half-maximal inhibitory concentration (IC50) of 2.4 µM.[2] The toxin and its analogs act as powerful microtubule inhibitors, effectively blocking tubulin polymerization at concentrations below 1 µM.[3]

Interaction with the Vinblastine Binding Site

This compound exerts its effect on tubulin by binding at or near the vinblastine binding site.[3] It is known to compete with vinblastine for binding to tubulin.[4][5] This competitive binding suggests a shared or overlapping binding domain on the tubulin molecule. Studies have shown that this compound has at least two binding sites on tubulin, a high-affinity site with a dissociation constant (Kd) of 1 x 10⁻⁸ M and a low-affinity site with a Kd of 3 x 10⁻⁷ M.[2]

Stabilization of Tubulin

A unique characteristic of this compound is its ability to stabilize the tubulin dimer, protecting it from decay.[4] This stabilization effect is more potent than that of vinblastine.[4]

Quantitative Data on Biological Activity and Cytotoxicity

The following tables summarize the key quantitative data related to the biological activity and cytotoxicity of this compound.

ParameterValueReference
IC50 (Microtubule Assembly Inhibition) 2.4 µM[2]
Dissociation Constant (Kd1) - High Affinity 1 x 10⁻⁸ M[2]
Dissociation Constant (Kd2) - Low Affinity 3 x 10⁻⁷ M[2]
Inhibition of Tubulin Polymerization < 1 µM[3]

Table 1: Quantitative Data on the Biological Activity of this compound.

Cytotoxicity and Induction of Apoptosis

The disruption of microtubule dynamics by this compound leads to cell cycle arrest and the subsequent induction of apoptosis, the primary mechanism of its cytotoxicity.

Cell Cycle Arrest at G2/M Phase

By interfering with the formation of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, this compound causes cells to arrest in the G2/M phase of the cell cycle. This arrest prevents cell division and ultimately triggers the apoptotic cascade.

The Apoptotic Pathway

The induction of apoptosis by microtubule-targeting agents like this compound typically proceeds through the intrinsic, or mitochondrial, pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. Disruption of the microtubule network is a cellular stress signal that can lead to an increase in the Bax/Bcl-2 ratio, promoting mitochondrial outer membrane permeabilization (MOMP).[6][7][8][9] This event leads to the release of cytochrome c from the mitochondria into the cytoplasm.

Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), forming the apoptosome. The apoptosome activates caspase-9, an initiator caspase, which in turn activates executioner caspases, such as caspase-3.[10][11][12] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.[10]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Tubulin Polymerization Inhibition Assay

Objective: To determine the IC50 value of this compound for the inhibition of microtubule assembly.

Methodology:

  • Reagents and Materials: Purified tubulin, GTP, polymerization buffer (e.g., PEM buffer), microplate reader capable of measuring absorbance at 340 nm, 96-well plates, this compound.

  • Procedure: a. Prepare a reaction mixture containing tubulin and GTP in polymerization buffer. b. Add varying concentrations of this compound to the wells of a 96-well plate. c. Initiate polymerization by incubating the plate at 37°C. d. Monitor the increase in absorbance at 340 nm over time, which corresponds to the extent of tubulin polymerization. e. The IC50 value is calculated as the concentration of this compound that inhibits the rate or extent of polymerization by 50% compared to a control without the inhibitor.[13]

Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

  • Reagents and Materials: Cancer cell lines, cell culture medium, fetal bovine serum (FBS), 96-well plates, this compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO or isopropanol), microplate reader.

  • Procedure: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). c. After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. d. Add a solubilization solution to dissolve the formazan crystals. e. Measure the absorbance of the resulting solution at a wavelength of ~570 nm using a microplate reader. f. Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is determined as the concentration of this compound that reduces cell viability by 50%.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on cell cycle distribution.

Methodology:

  • Reagents and Materials: Cancer cell lines, this compound, cell culture reagents, phosphate-buffered saline (PBS), ethanol (for fixation), RNase A, propidium iodide (PI) staining solution, flow cytometer.

  • Procedure: a. Treat cells with this compound for a defined period. b. Harvest the cells by trypsinization and wash with PBS. c. Fix the cells in ice-cold 70% ethanol and store at -20°C. d. Before analysis, wash the cells to remove the ethanol and resuspend them in a staining solution containing RNase A and PI. e. Incubate the cells to allow for RNA digestion and DNA staining. f. Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14][15][16][17][18]

Apoptosis Assay by Annexin V/PI Staining

Objective: To detect and quantify apoptosis induced by this compound.

Methodology:

  • Reagents and Materials: Cancer cell lines, this compound, Annexin V-FITC (or another fluorochrome), propidium iodide (PI), binding buffer, flow cytometer.

  • Procedure: a. Treat cells with this compound to induce apoptosis. b. Harvest the cells and wash them with cold PBS. c. Resuspend the cells in binding buffer. d. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells). e. Analyze the stained cells by flow cytometry. The results allow for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis

PhomopsinA_Apoptosis_Pathway cluster_inhibition PhomopsinA This compound Tubulin α/β-Tubulin Dimers PhomopsinA->Tubulin Binds to Microtubules Microtubule Polymerization PhomopsinA->Microtubules Inhibits Tubulin->Microtubules Disruption Microtubule Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Mitochondrial_Stress Mitochondrial Stress Disruption->Mitochondrial_Stress Bcl2 Bcl-2 (Anti-apoptotic) Mitochondrial_Stress->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Mitochondrial_Stress->Bax Activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2->MOMP Inhibits Bax->MOMP Promotes CytochromeC Cytochrome c Release MOMP->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Activated_Caspase9 Activated Caspase-9 Apoptosome->Activated_Caspase9 Activates Caspase9 Pro-caspase-9 Caspase9->Apoptosome Activated_Caspase3 Activated Caspase-3 Activated_Caspase9->Activated_Caspase3 Activates Caspase3 Pro-caspase-3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes

This compound induced apoptotic signaling pathway.

Experimental Workflow for Determining Cytotoxicity

Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight (Cell Adhesion) seed_cells->incubate1 treat_cells Treat with this compound (Concentration Gradient) incubate1->treat_cells incubate2 Incubate (e.g., 24, 48, 72h) treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate (2-4h) (Formazan Formation) add_mtt->incubate3 add_solubilizer Add Solubilization Solution incubate3->add_solubilizer read_absorbance Measure Absorbance (~570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate Cell Viability and IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for MTT-based cytotoxicity assay.

Conclusion

This compound is a potent mycotoxin with significant antimitotic and cytotoxic properties. Its mechanism of action, centered on the inhibition of microtubule polymerization and the induction of apoptosis, makes it a molecule of considerable interest for cancer research and therapeutic development. While its in vitro efficacy against tubulin is well-documented, further studies are required to establish a comprehensive cytotoxicity profile across a diverse range of cancer cell lines and to fully elucidate the intricate details of its induced signaling pathways. This technical guide provides a foundational understanding of this compound's biological activities and serves as a valuable resource for guiding future research in this area.

References

Phomopsin A molecular weight and chemical formula

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Phomopsin A, a potent mycotoxin with significant implications for cell biology and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Core Properties of this compound

This compound is a cyclic hexapeptide mycotoxin produced by the fungus Diaporthe toxica (previously known as Phomopsis leptostromiformis).[1][2][3] It is a potent inhibitor of microtubule formation, making it a subject of interest for cancer research.[4][5]

PropertyValueSource
Molecular Formula C36H45ClN6O12[1][2][4][5][6]
Molecular Weight 789.2 g/mol [1][2][4][5][6]
CAS Number 64925-80-0[2][4][5]
Appearance White solid[2][5]
Purity ≥95% to >98% (by HPLC)[1][2][4][5]
Solubility Soluble in DMSO, ethanol, methanol, and DMF. Limited solubility in water.[1][2][5]
Storage Long-term storage at -20°C[1][2][5]

Mechanism of Action: Microtubule Destabilization

This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. It binds to the β-tubulin subunit at a site that overlaps with the vinblastine binding domain, thereby inhibiting the polymerization of tubulin into microtubules.[1][5][7] This leads to cell cycle arrest and ultimately, apoptosis.

PhomopsinA_Mechanism PhomopsinA This compound Tubulin β-Tubulin Subunit PhomopsinA->Tubulin Binds to Microtubule Microtubule Polymerization PhomopsinA->Microtubule Inhibits CellCycle Cell Cycle Arrest Microtubule->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Induces

Mechanism of this compound-induced microtubule disruption.

Experimental Protocols

Production of this compound in Liquid Media

This protocol describes the stationary culture method for producing this compound from Phomopsis leptostromiformis.

Materials:

  • Phomopsis leptostromiformis WA1515 strain

  • Czapek-Dox medium

  • Yeast extract or a commercial tryptic digest of casein

  • Culture flasks

Procedure:

  • Prepare Czapek-Dox medium supplemented with 5 to 10 g of yeast extract per liter.

  • Adjust the pH of the medium to approximately 6.0.

  • Inoculate the medium with Phomopsis leptostromiformis WA1515.

  • Incubate the cultures as stationary cultures at 25°C.

  • After a suitable incubation period, harvest the culture liquid, which will contain the majority of the produced this compound.[8]

It has been noted that shaken cultures do not yield this compound.[8]

Quantification of this compound by UHPLC-MS/MS

This method is used for the detection and quantification of this compound in contaminated samples.

Sample Preparation:

  • Mechanically reduce approximately 200 mg of the sample (e.g., lupin) to a slurry.

  • Extract the slurry with an acetonitrile:water (80:20, v/v) solution using a homogenizer.

  • Perform the extraction in multiple cycles (e.g., 3 cycles of 10 seconds at 7500 rpm with a 30-second stop between cycles).[9]

Analysis:

  • Analyze the resulting extract using Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS).

Experimental_Workflow_PhomopsinA start Start culture Culture P. leptostromiformis in Czapek-Dox Medium start->culture incubation Stationary Incubation (25°C, pH 6.0) culture->incubation harvest Harvest Culture Liquid incubation->harvest extraction Extraction with Acetonitrile:Water harvest->extraction analysis UHPLC-MS/MS Analysis extraction->analysis end End analysis->end

Workflow for this compound production and quantification.

Biosynthesis of this compound

Recent research has revealed that this compound is a ribosomally synthesized and post-translationally modified peptide (RiPP).[10][11] This discovery has opened new avenues for understanding its production in fungi and for potential bioengineering of novel analogs. The biosynthetic pathway involves a precursor peptide encoded by the gene phomA, which undergoes a series of enzymatic modifications to yield the final macrocyclic structure.[10] Key enzymes in this pathway include an S-adenosylmethionine-dependent α-N-methyltransferase, PhomM, which is involved in the conversion of this compound to other congeners.[11] Further studies have identified UstYa family proteins as being essential for the desaturation of amino acid moieties in the phomopsin structure.[12]

Toxicological Significance

This compound is the causative agent of lupinosis, a mycotoxicosis affecting livestock that consume infected lupins.[2][3] The toxin primarily targets the liver, causing cell death and leading to liver failure.[3] Its potent anti-mitotic activity also makes it a potential candidate for anticancer drug development, although its toxicity remains a significant hurdle.

References

An In-depth Technical Guide to the Natural Analogs of Phomopsin A and Their Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phomopsin A, a mycotoxin produced by the fungus Phomopsis leptostromiformis, is a potent inhibitor of microtubule polymerization, exhibiting significant cytotoxic and antimitotic activities. This technical guide provides a comprehensive overview of the known natural analogs of this compound, including Phomopsin B, Phomopsinamine A, Octahydrothis compound, Phomopsin E, and Phomopsin Z. The document details their chemical properties, biological activities with a focus on tubulin inhibition and cytotoxicity, and the underlying mechanisms of action. Furthermore, this guide outlines detailed experimental protocols for the isolation, purification, and biological characterization of these compounds, and explores the signaling pathways affected by their interaction with tubulin.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the eukaryotic cytoskeleton, playing crucial roles in cell division, intracellular transport, and maintenance of cell shape. Their pivotal role in mitosis makes them an attractive target for the development of anticancer agents. This compound and its natural analogs belong to a class of cyclic hexapeptide mycotoxins that exert their potent biological effects by disrupting microtubule dynamics.[1][2] These compounds bind to tubulin, inhibiting its polymerization into microtubules, which ultimately leads to cell cycle arrest and apoptosis.[3] This guide delves into the specifics of these natural analogs, providing a comparative analysis of their properties and detailed methodologies for their study.

Chemical Structures and Properties of this compound and its Natural Analogs

This compound and its analogs are characterized by a 13-membered macrocyclic ring formed by an ether linkage.[1] The core structure consists of several modified amino acid residues. The known natural analogs differ in substitutions on this core structure.

Table 1: Chemical Properties of this compound and its Natural Analogs

CompoundMolecular FormulaMolar Mass ( g/mol )Key Structural Features
This compound C₃₆H₄₅ClN₆O₁₂789.2Cyclic hexapeptide with a chlorinated aromatic residue.
Phomopsin B Not specified in resultsNot specified in resultsA naturally occurring analog of this compound.[2]
Phomopsinamine A Not specified in resultsNot specified in resultsA derivative of this compound.
Octahydrothis compound Not specified in resultsNot specified in resultsA chemical derivative of this compound.[2]
Phomopsin E Not specified in resultsNot specified in resultsA dimethylated analog of this compound.
Phomopsin Z Not specified in resultsNot specified in resultsA recently identified analog.

Biological Activities and Properties

The primary biological activity of this compound and its analogs is the potent inhibition of microtubule polymerization. This activity translates to significant cytotoxicity against various cell lines.

Inhibition of Tubulin Polymerization

Phomopsins bind to β-tubulin at or near the vinca alkaloid binding site, thereby preventing the assembly of tubulin dimers into microtubules.[2] This disruption of microtubule dynamics is the cornerstone of their biological effects.

Table 2: Comparative Analysis of Tubulin Polymerization Inhibition by this compound and its Analogs

CompoundIC₅₀ for Tubulin Polymerization (µM)Binding Constants (Kd) to Tubulin (M)Notes
This compound 2.4[1]Kd1 = 1 x 10⁻⁸, Kd2 = 3 x 10⁻⁷[1]Potent inhibitor.
Phomopsin B < 1[2]Not specified in resultsPotent inhibitor.[2]
Phomopsinamine A 0.53Not specified in resultsA potent derivative of this compound.
Octahydrothis compound < 1[2]Not specified in resultsPotent inhibitor.[2]
Phomopsin E Not specified in resultsNot specified in resultsActivity not yet quantified in available literature.
Phomopsin Z Not specified in resultsNot specified in resultsActivity not yet quantified in available literature.

IC₅₀ values represent the concentration required to inhibit tubulin polymerization by 50%.

Cytotoxicity

The disruption of the microtubule network by phomopsins leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis, resulting in potent cytotoxicity.

Table 3: Comparative Cytotoxicity of this compound and its Analogs

CompoundCell Line(s)IC₅₀ (µM)Notes
This compound Various cancer cell linesNot specified in resultsGenerally exhibits high cytotoxicity.
Phomopsin B Not specified in resultsNot specified in resultsExpected to have high cytotoxicity.
Phomopsinamine A Not specified in resultsNot specified in resultsActivity not yet quantified in available literature.
Octahydrothis compound Not specified in resultsNot specified in resultsActivity not yet quantified in available literature.
Phomopsin E Not specified in resultsNot specified in resultsActivity not yet quantified in available literature.
Phomopsin Z Not specified in resultsNot specified in resultsActivity not yet quantified in available literature.

IC₅₀ values represent the concentration required to inhibit cell growth by 50%.

Experimental Protocols

Isolation and Purification of Phomopsin Analogs

A general protocol for the isolation of phomopsins from fungal cultures involves solvent extraction followed by chromatographic purification.

G cluster_0 Fungal Culture cluster_1 Extraction cluster_2 Purification Culture Culture of Phomopsis leptostromiformis Extraction Solvent Extraction (e.g., with methanol or ethyl acetate) Culture->Extraction Concentration Concentration of Crude Extract Extraction->Concentration ColumnChromatography Column Chromatography (e.g., Sephadex LH-20) Concentration->ColumnChromatography HPLC High-Performance Liquid Chromatography (HPLC) ColumnChromatography->HPLC PureAnalogs Pure Phomopsin Analogs HPLC->PureAnalogs

Caption: Workflow for the in vitro tubulin polymerization assay.

Detailed Methodology:

  • Reagents: Purified tubulin (e.g., from bovine brain), polymerization buffer (e.g., PIPES buffer with MgCl₂, EGTA, and GTP), and the test compound (Phomopsin analog) are required.

  • Procedure:

    • A reaction mixture containing tubulin and the polymerization buffer is prepared.

    • The test compound at various concentrations is added to the reaction mixture.

    • The mixture is transferred to a temperature-controlled spectrophotometer at 37°C.

    • The increase in absorbance at 340 nm, which corresponds to microtubule formation, is monitored over time.

  • Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The concentration of the compound that inhibits the rate of polymerization by 50% (IC₅₀) is calculated.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Cytotoxicity Assay

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay and Analysis SeedCells Seed Cells in a 96-well Plate Incubate1 Incubate for 24h SeedCells->Incubate1 AddCompound Add Phomopsin Analog at various concentrations Incubate1->AddCompound Incubate2 Incubate for 48-72h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 AddSolubilizer Add Solubilizing Agent (e.g., DMSO) Incubate3->AddSolubilizer MeasureAbsorbance Measure Absorbance at ~570 nm AddSolubilizer->MeasureAbsorbance CalculateIC50 Calculate IC50 MeasureAbsorbance->CalculateIC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Methodology:

  • Cell Seeding: Cells are seeded into a 96-well plate at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the Phomopsin analog and incubated for a period of 48 to 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO or isopropanol with HCl, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to an untreated control. The IC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50%.

Signaling Pathways Affected by Phomopsins

The primary mechanism of action of phomopsins is the disruption of microtubule dynamics, which directly impacts cell cycle progression and can trigger apoptotic pathways.

Signaling Pathway of Phomopsin-Induced Cell Cycle Arrest and Apoptosis

G cluster_0 Phomopsin Action cluster_1 Cellular Target cluster_2 Cellular Effects cluster_3 Downstream Consequences Phomopsin Phomopsin Analogs Tubulin β-Tubulin Phomopsin->Tubulin Binds to Polymerization Inhibition of Tubulin Polymerization Microtubule Disruption of Microtubule Network Polymerization->Microtubule Leads to MitoticSpindle Defective Mitotic Spindle Microtubule->MitoticSpindle Results in CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Triggers Apoptosis Apoptosis CellCycleArrest->Apoptosis Can lead to

Caption: Signaling cascade initiated by Phomopsin analogs.

The inhibition of tubulin polymerization by phomopsins leads to a cascade of events:

  • Disruption of the Microtubule Network: The inability of tubulin to polymerize results in the disassembly of the microtubule cytoskeleton.

  • Mitotic Spindle Defects: During mitosis, the formation of a functional mitotic spindle is compromised, preventing proper chromosome segregation.

  • Cell Cycle Arrest: The spindle assembly checkpoint is activated, leading to an arrest of the cell cycle in the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Conclusion

The natural analogs of this compound represent a promising class of compounds for further investigation in the context of anticancer drug development. Their potent inhibition of tubulin polymerization and subsequent cytotoxicity make them valuable lead structures. This technical guide provides a foundational understanding of their properties and the experimental methodologies required for their study. Further research is warranted to fully elucidate the structure-activity relationships among the different analogs and to explore their therapeutic potential in greater detail. The detailed protocols and compiled data herein are intended to facilitate these future research endeavors.

References

Methodological & Application

Application Notes and Protocols: Phomopsin A Tubulin Polymerization Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomopsin A is a mycotoxin produced by the fungus Phomopsis leptostromiformis. It is a potent inhibitor of microtubule formation, a critical process for cell division, motility, and intracellular transport. This property makes this compound and its analogs valuable tools in cancer research and drug development. These application notes provide a detailed protocol for an in vitro tubulin polymerization inhibition assay using this compound as a model inhibitor. The assay is designed to be a robust and reproducible method for screening and characterizing compounds that target tubulin.

Quantitative Data Summary

This compound exhibits potent inhibitory effects on tubulin polymerization. The following table summarizes key quantitative data obtained from various binding and inhibition studies.

ParameterValueDescriptionReference
IC50 2.4 µMThe half maximal inhibitory concentration for microtubule assembly.[1]
Kd1 1 x 10-8 MDissociation constant for the high-affinity binding site on tubulin.[1]
Kd2 3 x 10-7 MDissociation constant for the low-affinity binding site on tubulin.[1]
Ki 0.8 x 10-8 MInhibition constant for the competitive inhibition of radiolabeled rhizoxin binding to tubulin.[1]

Mechanism of Action

This compound inhibits tubulin polymerization by binding to the tubulin heterodimer. It has been shown to have at least two binding sites on tubulin.[1] The high-affinity binding site is identical to that of rhizoxin.[1] this compound also interacts at or near the vinblastine binding site on β-tubulin.[2][3][4] This interaction interferes with the longitudinal association of tubulin dimers, thereby preventing the formation of microtubules. Interestingly, while this compound inhibits the binding of vinblastine, it enhances the binding of colchicine to tubulin.[2][3]

Mechanism of this compound Inhibition of Tubulin Polymerization cluster_0 Tubulin Dynamics cluster_1 Inhibitory Action cluster_2 Binding Site Interactions Alpha-Tubulin Alpha-Tubulin Tubulin Heterodimer Tubulin Heterodimer Alpha-Tubulin->Tubulin Heterodimer Beta-Tubulin Beta-Tubulin Beta-Tubulin->Tubulin Heterodimer Microtubule Microtubule Tubulin Heterodimer->Microtubule Polymerization Microtubule->Tubulin Heterodimer Depolymerization This compound This compound Binding to Beta-Tubulin Binding to Beta-Tubulin This compound->Binding to Beta-Tubulin Binding to Beta-Tubulin->Tubulin Heterodimer Inhibits Polymerization Rhizoxin Site Rhizoxin Site Binding to Beta-Tubulin->Rhizoxin Site Binds to Vinblastine Site (nearby) Vinblastine Site (nearby) Binding to Beta-Tubulin->Vinblastine Site (nearby) Interacts with

Mechanism of this compound action on tubulin.

Experimental Protocol: Fluorescence-Based Tubulin Polymerization Inhibition Assay

This protocol describes a fluorescence-based assay to measure the inhibition of tubulin polymerization by this compound. The assay relies on the increased fluorescence of a reporter dye, such as 4',6-diamidino-2-phenylindole (DAPI), upon binding to polymerized microtubules.[5][6]

Materials and Reagents:

  • Lyophilized tubulin (e.g., from porcine brain, >99% pure)

  • GTP solution (100 mM)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • This compound

  • Positive control (e.g., Nocodazole or Vinblastine)

  • Negative control (e.g., DMSO)

  • Black, clear-bottom 96-well plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 4 mg/mL. Keep on ice and use within one hour.

    • Prepare a 10 mM stock solution of GTP in distilled water.

    • Prepare a stock solution of the fluorescent reporter dye in an appropriate solvent.

    • Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of desired concentrations.

    • Prepare stock solutions of positive and negative controls.

  • Reaction Setup (on ice):

    • Prepare a master mix containing General Tubulin Buffer, GTP (final concentration 1 mM), glycerol (final concentration 10%), and the fluorescent reporter dye (final concentration ~6.3 µM).[5]

    • In a 96-well plate, add the appropriate volume of the this compound dilutions, positive control, or negative control to the designated wells.

    • Add the tubulin solution to the master mix to achieve a final concentration of 2 mg/mL.[5][6][7]

    • Immediately add the tubulin-containing master mix to each well of the 96-well plate. The final volume in each well should be consistent (e.g., 50-100 µL).[6][8][9]

  • Data Acquisition:

    • Immediately place the 96-well plate into a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a total duration of 60-90 minutes.[7][10]

    • Use an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm for DAPI.[7]

  • Data Analysis:

    • Plot the fluorescence intensity against time for each concentration of this compound and the controls.

    • The rate of tubulin polymerization can be determined from the slope of the linear phase of the polymerization curve.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the negative control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Tubulin Polymerization Inhibition Assay cluster_reagents Reagents Reagent Preparation Reagent Preparation Reaction Setup (on ice) Reaction Setup (on ice) Reagent Preparation->Reaction Setup (on ice) Tubulin, GTP, Buffers, This compound, Controls Data Acquisition (37°C) Data Acquisition (37°C) Reaction Setup (on ice)->Data Acquisition (37°C) Transfer to pre-warmed plate reader Data Analysis Data Analysis Data Acquisition (37°C)->Data Analysis Fluorescence readings over time Results Results Data Analysis->Results IC50 Determination Tubulin Tubulin Tubulin->Reagent Preparation GTP GTP GTP->Reagent Preparation Buffer Buffer Buffer->Reagent Preparation This compound This compound This compound->Reagent Preparation Controls Controls Controls->Reagent Preparation

Workflow of the tubulin polymerization assay.

References

Application Notes and Protocols for Studying Microtubule Dynamics with Phomopsin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Phomopsin A

This compound is a mycotoxin produced by the fungus Phomopsis leptostromiformis. It is a potent inhibitor of microtubule formation, exerting its effects by interacting with tubulin, the fundamental protein subunit of microtubules.[1] This interaction disrupts microtubule dynamics, which are critical for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Consequently, this compound's antimitotic properties make it a subject of interest in cancer research and drug development.

This compound binds to tubulin at or near the vinblastine binding site, thereby inhibiting the polymerization of tubulin into microtubules.[1] This leads to a disruption of the mitotic spindle and arrest of the cell cycle. This document provides detailed protocols for utilizing this compound to study microtubule dynamics in vitro, enabling researchers to investigate its mechanism of action and potential as a therapeutic agent.

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of microtubule polymerization. It binds to tubulin dimers, preventing their assembly into microtubules. This activity is concentration-dependent. This compound has been shown to inhibit the binding of other microtubule-targeting agents like vinblastine and rhizoxin to tubulin.[2][3]

A key feature of this compound is its ability to strongly inhibit tubulin decay, a process where tubulin loses its ability to polymerize over time. This stabilizing effect on the tubulin dimer is even more potent than that of vinblastine.[4]

Quantitative Data on this compound-Tubulin Interaction

The following table summarizes the known quantitative parameters of the interaction between this compound and tubulin.

ParameterValueSpecies/SourceReference
IC50 (Microtubule Polymerization) 2.4 µMPorcine Brain Tubulin[2][5]
Binding Affinity (Kd1) 1 x 10-8 M (High Affinity Site)Porcine Brain Tubulin[2]
Binding Affinity (Kd2) 3 x 10-7 M (Low Affinity Site)Porcine Brain Tubulin[2]
Inhibition of [3H]vinblastine binding YesSheep Brain Tubulin[1]
Inhibition of radiolabeled rhizoxin binding (Ki) 0.8 x 10-8 MPorcine Brain Tubulin[2]

Note: The effect of this compound on the specific parameters of microtubule dynamic instability (growth rate, shortening rate, catastrophe frequency, and rescue frequency) has not been extensively quantified in publicly available literature. The protocols provided in this document will allow researchers to determine these values. A template for presenting this data is provided below.

Template for Microtubule Dynamics Data

ParameterControl (DMSO)This compound [Concentration 1]This compound [Concentration 2]This compound [Concentration 3]
Growth Rate (µm/min)
Shortening Rate (µm/min)
Catastrophe Frequency (events/min)
Rescue Frequency (events/min)

Experimental Protocols

Here we provide detailed protocols for key in vitro experiments to study the effects of this compound on microtubule dynamics.

In Vitro Microtubule Polymerization Assay (Turbidity Measurement)

This assay measures the effect of this compound on the overall rate and extent of microtubule polymerization by monitoring the increase in turbidity (light scattering) as tubulin dimers assemble into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • This compound

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 1 mM EGTA, 1 mM MgCl2

  • Glycerol (optional, as a polymerization enhancer)

  • DMSO (for dissolving this compound)

  • Temperature-controlled spectrophotometer with a 340 nm filter

  • 96-well microplates (clear, flat-bottom)

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of GTP in G-PEM buffer.

    • Keep all reagents on ice.

  • Assay Setup:

    • On ice, add the following to each well of a pre-chilled 96-well plate:

      • G-PEM buffer

      • This compound at various concentrations (or DMSO for control)

      • Purified tubulin (final concentration typically 1-3 mg/mL)

    • Mix gently by pipetting.

  • Initiation of Polymerization:

    • Initiate polymerization by adding GTP to a final concentration of 1 mM.

    • If using, add glycerol to a final concentration of 5-10%.

  • Measurement:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance (OD340) versus time.

    • Determine the initial rate of polymerization (Vmax) and the maximum polymer mass (ODmax).

    • Calculate the IC50 value of this compound by plotting the percentage of inhibition of Vmax or ODmax against the logarithm of the this compound concentration.

Experimental Workflow for Tubulin Polymerization Assay

G cluster_prep Reagent Preparation cluster_setup Assay Setup (on ice) cluster_reaction Reaction cluster_analysis Data Analysis prep_tubulin Prepare Tubulin Solution add_tubulin Add Tubulin prep_tubulin->add_tubulin prep_phomopsin Prepare this compound Dilutions add_phomopsin Add this compound or DMSO prep_phomopsin->add_phomopsin prep_gtp Prepare GTP Solution add_gtp Initiate with GTP prep_gtp->add_gtp add_buffer Add G-PEM Buffer to Wells add_buffer->add_phomopsin add_phomopsin->add_tubulin add_tubulin->add_gtp measure Measure OD340 at 37°C add_gtp->measure plot_curves Plot OD vs. Time measure->plot_curves calc_ic50 Calculate IC50 plot_curves->calc_ic50 G cluster_tubulin Tubulin Dimer tubulin Tubulin vinblastine_site phomopsin This compound inhibition Inhibition of Binding phomopsin->inhibition competes for radioligand [3H]Vinblastine radioligand->vinblastine_site binds to inhibition->radioligand G timelapse Time-lapse Microscopy Images kymograph Generate Kymographs timelapse->kymograph measure_growth Measure Growth Rate kymograph->measure_growth measure_shortening Measure Shortening Rate kymograph->measure_shortening count_catastrophe Count Catastrophe Events kymograph->count_catastrophe count_rescue Count Rescue Events kymograph->count_rescue data_table Populate Data Table measure_growth->data_table measure_shortening->data_table calc_cat_freq Calculate Catastrophe Frequency count_catastrophe->calc_cat_freq calc_res_freq Calculate Rescue Frequency count_rescue->calc_res_freq calc_cat_freq->data_table calc_res_freq->data_table

References

Application Notes and Protocols for Radiolabeled Phomopsin A in Tubulin Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomopsin A, a mycotoxin produced by the fungus Phomopsis leptostromiformis, is a potent inhibitor of microtubule assembly. Its interaction with tubulin, the fundamental protein subunit of microtubules, makes it a subject of significant interest in cancer research and drug development. Radiolabeled this compound serves as an invaluable tool for characterizing its binding affinity and kinetics to tubulin, thereby elucidating its mechanism of action and facilitating the discovery of new anticancer agents. These application notes provide a comprehensive overview of the use of radiolabeled this compound in tubulin binding studies, including detailed experimental protocols and quantitative data.

This compound exerts its antimitotic effects by binding to tubulin and disrupting microtubule dynamics. Studies have shown that it inhibits microtubule assembly and competes with other tubulin-binding agents, suggesting a specific binding site.[1][2][3] The use of radiolabeled this compound, such as [14C]this compound, allows for direct measurement of its binding to tubulin and the determination of key binding parameters.

Quantitative Data Summary

The following tables summarize the reported binding affinity and inhibitory concentrations of this compound for tubulin.

Table 1: Tubulin Binding Affinity of this compound

ParameterValueCell/Tissue SourceReference
Kd1 (high affinity)1 x 10-8 MPorcine brain[1]
Kd2 (low affinity)3 x 10-7 MPorcine brain[1]

Table 2: Inhibitory Activity of this compound

ParameterValueAssayCell/Tissue SourceReference
IC502.4 µMMicrotubule assemblyPorcine brain[1]
Ki (vs. [3H]rhizoxin)0.8 x 10-8 MCompetitive bindingPorcine brain[1]
Inhibition of [3H]vinblastine bindingYesCompetitive bindingSheep brain[4]

Experimental Protocols

Protocol 1: Biosynthesis of [14C]this compound

This protocol describes the preparation of radiolabeled this compound by feeding a culture of Phomopsis leptostromiformis with a radiolabeled precursor.

Materials:

  • Phomopsis leptostromiformis culture

  • Liquid culture medium

  • L-[U-14C]isoleucine

  • Standard laboratory glassware and sterile handling equipment

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Establish a liquid culture of Phomopsis leptostromiformis.

  • Introduce L-[U-14C]isoleucine into the culture medium.

  • Incubate the culture under appropriate conditions to allow for the biosynthesis of this compound.

  • After the incubation period, harvest the fungal mycelium and extract the this compound.

  • Purify the [14C]this compound from the extract using HPLC.

  • Determine the specific activity of the purified [14C]this compound using a scintillation counter and by measuring the concentration of this compound.

Protocol 2: Tubulin Purification

This protocol outlines a general procedure for purifying tubulin from brain tissue.

Materials:

  • Fresh brain tissue (e.g., porcine or bovine)

  • Homogenization buffer (e.g., 100 mM MES, pH 6.5, 1 mM EGTA, 0.5 mM MgCl2)

  • Glycerol

  • Centrifuge and ultracentrifuge

  • Chromatography columns (e.g., phosphocellulose)

Procedure:

  • Homogenize the brain tissue in cold homogenization buffer.

  • Centrifuge the homogenate at low speed to remove large debris.

  • Centrifuge the supernatant at high speed to pellet the microtubules and associated proteins.

  • Resuspend the pellet in a minimal volume of buffer and add glycerol to stabilize the tubulin.

  • Perform cycles of polymerization and depolymerization to enrich for tubulin.

  • Further purify the tubulin using phosphocellulose chromatography to remove microtubule-associated proteins (MAPs).

  • Determine the protein concentration of the purified tubulin solution.

Protocol 3: Radiolabeled this compound-Tubulin Binding Assay (Filtration-based)

This protocol describes a filtration-based binding assay to determine the affinity of [14C]this compound for purified tubulin.

Materials:

  • Purified tubulin

  • [14C]this compound of known specific activity

  • Binding buffer (e.g., 50 mM MES, pH 6.8, 1 mM EGTA, 0.5 mM MgCl2, 10% glycerol)

  • Unlabeled this compound (for determining non-specific binding)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Saturation Binding:

    • Set up a series of reaction tubes.

    • To each tube, add a constant amount of purified tubulin.

    • Add increasing concentrations of [14C]this compound to the tubes.

    • For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled this compound to determine non-specific binding.

    • Incubate the reactions at 37°C for a predetermined time to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each tube through a glass fiber filter using a vacuum filtration apparatus. The tubulin-ligand complex will be retained on the filter, while the unbound ligand will pass through.

    • Wash the filters quickly with ice-cold binding buffer to remove any remaining unbound ligand.

  • Quantification:

    • Place each filter in a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM from tubes with excess unlabeled ligand) from the total binding (CPM from tubes without unlabeled ligand).

    • Plot the specific binding as a function of the free [14C]this compound concentration.

    • Analyze the data using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Visualizations

experimental_workflow cluster_synthesis [14C]this compound Synthesis cluster_tubulin Tubulin Purification cluster_assay Binding Assay s1 Culture Phomopsis leptostromiformis s2 Add L-[U-14C]isoleucine s1->s2 s3 Incubate and Harvest s2->s3 s4 Purify [14C]this compound (HPLC) s3->s4 a1 Incubate Tubulin with [14C]this compound s4->a1 t1 Homogenize Brain Tissue t2 Centrifugation Cycles t1->t2 t3 Polymerization/ Depolymerization t2->t3 t4 Chromatography (Phosphocellulose) t3->t4 t4->a1 a2 Filter to Separate Bound from Free a1->a2 a3 Quantify Radioactivity (Scintillation Counting) a2->a3 a4 Data Analysis (Scatchard Plot) a3->a4 result Binding Affinity Parameters a4->result Determine Kd, Bmax

Caption: Experimental workflow for tubulin binding affinity studies using radiolabeled this compound.

Caption: Mechanism of action of this compound on tubulin and microtubule dynamics.

Discussion

The provided protocols and data serve as a foundational guide for researchers investigating the interaction of this compound with tubulin. The use of radiolabeled this compound in binding assays is a robust method for determining affinity constants and understanding the competitive nature of its binding with respect to other microtubule-targeting agents.

It is important to note that this compound has been shown to bind to tubulin at or near the vinblastine binding site.[1][4] This is supported by competition assays showing that this compound inhibits the binding of radiolabeled vinblastine to tubulin.[4] Furthermore, this compound does not inhibit the binding of colchicine, indicating a distinct binding site from the colchicine domain.[1]

The high affinity of this compound for tubulin, as indicated by its low nanomolar dissociation constant, underscores its potency as a microtubule inhibitor. The data generated from these assays are crucial for the structure-activity relationship (SAR) studies and for the rational design of novel tubulin inhibitors with improved therapeutic indices. Researchers should optimize the described protocols for their specific experimental systems to ensure accurate and reproducible results.

References

Application Note: Quantitative Analysis of Phomopsin A in Fungal Cultures using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and robust HPLC-MS/MS method for the quantification of Phomopsin A, a mycotoxin produced by the fungus Diaporthe toxica (formerly known as Phomopsis leptostromiformis).[1][2][3][4] The protocol is designed for researchers, scientists, and professionals in drug development engaged in the analysis of fungal cultures. The methodology encompasses sample preparation from both fungal mycelium and culture broth, optimized chromatographic separation, and sensitive mass spectrometric detection. All quantitative data and experimental parameters are systematically presented to ensure ease of use and reproducibility.

Introduction

This compound is a potent mycotoxin that disrupts microtubule formation, leading to cytotoxicity.[5] It is the primary causative agent of lupinosis, a fatal liver disease in livestock that have consumed infected lupin plants.[2][4] The producing organism, Diaporthe toxica, can be cultivated in laboratory settings to study mycotoxin production and for the discovery of novel bioactive compounds.[1][6] Accurate quantification of this compound in these cultures is crucial for understanding its biosynthesis, regulation, and for screening fungal strains. This application note provides a comprehensive protocol for the reliable quantification of this compound using HPLC-MS/MS, a technique renowned for its sensitivity and selectivity in mycotoxin analysis.[4][7]

Chemical Structure and Properties of this compound

This compound is a cyclic hexapeptide with the molecular formula C₃₆H₄₅ClN₆O₁₂ and a molecular weight of approximately 789.2 g/mol .[5][8] Its complex structure includes several non-proteinogenic amino acids.[5]

Experimental Protocols

Fungal Culture and Sample Preparation
  • Fungal Strain: Diaporthe toxica (e.g., DSM 1894) is a known producer of this compound.[9]

  • Culture Conditions: The fungus can be grown in stationary liquid cultures using a suitable medium such as Czapek-Dox supplemented with yeast extract.[3] Optimal conditions for this compound production are typically around 25°C with a pH of 6.0.[3]

  • Sample Collection: After a suitable incubation period (e.g., 14-21 days), the fungal culture is harvested.[9][10]

  • Separation of Mycelium and Broth: The culture is filtered to separate the mycelial mass from the liquid broth. Since approximately 95% of this compound is secreted into the culture liquid, the broth is the primary matrix for analysis.[3] The mycelium can be analyzed separately if needed.

  • Extraction from Culture Broth:

    • To 1 mL of the culture filtrate, add 4 mL of an extraction solvent mixture of acetonitrile/water/acetic acid (80:20:1, v/v/v).[2][4]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge the sample at 4000 rpm for 5 minutes to pellet any remaining solids.

    • Transfer the supernatant to a clean tube.

    • Dilute the extract with a suitable solvent (e.g., the initial mobile phase composition) to minimize matrix effects before injection. A 1:1 dilution is a good starting point.[11]

    • Filter the diluted extract through a 0.22 µm syringe filter into an HPLC vial.

  • Extraction from Mycelium (Optional):

    • Lyophilize the mycelial mass to dryness and record the dry weight.

    • Grind the dried mycelium into a fine powder.

    • To a known mass of the powdered mycelium (e.g., 100 mg), add 5 mL of the extraction solvent (acetonitrile/water/acetic acid; 80:20:1, v/v/v).

    • Follow steps 2-6 from the culture broth extraction protocol.

HPLC-MS/MS Analysis

The following parameters provide a robust starting point for the analysis of this compound.

ParameterRecommended Conditions
HPLC System UHPLC system with a binary pump and autosampler
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient See Table 1
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Spray Voltage +4500 V
Source Temperature 300°C
MRM Transitions See Table 2

Table 1: HPLC Gradient Program

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05

Table 2: MRM Transitions and MS Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (Quantifier)789.3226.110035
This compound (Qualifier)789.3323.210030
Method Validation Parameters

The following table summarizes typical performance characteristics of HPLC-MS/MS methods for this compound analysis, primarily derived from studies on food matrices. These values can be used as a benchmark for method validation in a fungal culture matrix.

Table 3: Summary of Method Validation Data

ParameterReported Value
Limit of Detection (LOD)1 µg/kg[2][4]
Limit of Quantification (LOQ)5 µg/kg[2][4]
Recovery79%[2][4]
Relative Standard Deviation (RSD)9%[2][4]

Visualizations

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Analysis Culture Diaporthe toxica Culture Filter Filtration Culture->Filter Broth Culture Broth Filter->Broth Mycelium Mycelium (Optional) Filter->Mycelium Extract_Broth Solvent Extraction Broth->Extract_Broth Extract_Mycelium Solvent Extraction Mycelium->Extract_Mycelium Centrifuge_Broth Centrifugation Extract_Broth->Centrifuge_Broth Centrifuge_Mycelium Centrifugation Extract_Mycelium->Centrifuge_Mycelium Dilute_Filter_Broth Dilution & Filtration Centrifuge_Broth->Dilute_Filter_Broth Dilute_Filter_Mycelium Dilution & Filtration Centrifuge_Mycelium->Dilute_Filter_Mycelium HPLC HPLC Separation Dilute_Filter_Broth->HPLC Dilute_Filter_Mycelium->HPLC MSMS MS/MS Detection HPLC->MSMS Data Data Acquisition & Quantification MSMS->Data G cluster_0 This compound Biosynthesis PhomA PhomA (Precursor Peptide) P_Peptide Post-translationally Modified Peptide PhomA->P_Peptide Ribosomal Synthesis Cyclization Cyclization (PhomQ) P_Peptide->Cyclization Methylation N-methylation (PhomM) Cyclization->Methylation Desaturation Desaturation (PhomYc, PhomYd, PhomYe) Methylation->Desaturation Phomopsin_A This compound Desaturation->Phomopsin_A

References

Phomopsin A: A Robust Positive Control for Microtubule Depolymerization Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phomopsin A is a mycotoxin produced by the fungus Phomopsis leptostromiformis, a pathogen of lupin plants. It is a potent inhibitor of microtubule formation, exerting its effect by binding to the vinca alkaloid binding site on β-tubulin. This interaction prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the microtubule network.[1][2][3][4] Consequently, essential cellular processes that depend on a dynamic microtubule cytoskeleton, such as mitosis, cell migration, and intracellular transport, are arrested. The well-characterized and potent activity of this compound makes it an excellent positive control for in vitro and cell-based assays designed to identify and characterize new microtubule-targeting agents.

These application notes provide detailed protocols for utilizing this compound as a positive control in microtubule depolymerization studies, including in vitro tubulin polymerization assays, immunofluorescence microscopy of cellular microtubules, and cell cycle analysis by flow cytometry.

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound as a microtubule depolymerizing agent has been quantified in various experimental systems. The following tables summarize key quantitative data for easy comparison.

Table 1: In Vitro Activity of this compound on Tubulin Polymerization

ParameterValueSpecies/SourceReference
IC50 (Microtubule Assembly)2.4 µMPorcine Brain Tubulin[4]
Kd1 (High Affinity Site)1 x 10⁻⁸ MPorcine Brain Tubulin[4]
Kd2 (Low Affinity Site)3 x 10⁻⁷ MPorcine Brain Tubulin[4]
Inhibition of [³H]vinblastine bindingPotent, at < 1 µMSheep Brain Tubulin[1]

Table 2: Cytotoxic Activity (IC50) of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical CancerData not available in searched articles
SKOV-3Ovarian CancerData not available in searched articles
MOLT-4T-cell Acute Lymphoblastic LeukemiaData not available in searched articles
HepG2Hepatocellular CarcinomaData not available in searched articles
MCF-7Breast AdenocarcinomaData not available in searched articles

Note: While specific IC50 values for this compound in various cancer cell lines were not explicitly found in the provided search results, its potent anti-mitotic activity suggests cytotoxicity in the nanomolar to low micromolar range. Researchers should perform dose-response experiments to determine the precise IC50 for their cell line of interest.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. This compound serves as a positive control for inhibition of polymerization.

Materials:

  • Purified tubulin (>99%)

  • G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)

  • GTP solution (100 mM)

  • This compound (stock solution in DMSO)

  • Test compound (in DMSO)

  • DMSO (vehicle control)

  • 96-well microplate (clear, flat-bottom)

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm

Protocol:

  • Preparation of Reagents:

    • Thaw purified tubulin on ice.

    • Prepare a working solution of GTP (10 mM) in G-PEM buffer.

    • Prepare serial dilutions of this compound (e.g., 10x final concentration) in G-PEM buffer. A final concentration range of 0.1 µM to 10 µM is recommended.

    • Prepare serial dilutions of the test compound in G-PEM buffer.

  • Reaction Setup (on ice):

    • In a 96-well plate, add 10 µL of the 10x this compound dilutions to the positive control wells.

    • Add 10 µL of the 10x test compound dilutions to the experimental wells.

    • Add 10 µL of DMSO to the negative control (vehicle) wells.

    • Prepare the tubulin polymerization mix: For each reaction, mix tubulin to a final concentration of 3 mg/mL and GTP to a final concentration of 1 mM in G-PEM buffer.

  • Initiation of Polymerization:

    • Add 90 µL of the tubulin polymerization mix to each well.

    • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot absorbance (OD340) versus time for each condition.

    • The negative control (DMSO) should show a sigmoidal curve representing microtubule polymerization.

    • This compound-treated wells should exhibit a dose-dependent inhibition of the polymerization rate and the final polymer mass.

    • Calculate the IC50 value for this compound and the test compounds by plotting the percentage of inhibition against the compound concentration.

Workflow for In Vitro Tubulin Polymerization Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Tubulin, Buffers, GTP, this compound) prep_plate Prepare 96-well Plate (on ice) prep_reagents->prep_plate add_compounds Add Controls & Test Compounds prep_plate->add_compounds add_tubulin_mix Add Tubulin Polymerization Mix add_compounds->add_tubulin_mix incubate Incubate at 37°C in Spectrophotometer add_tubulin_mix->incubate read_absorbance Read Absorbance at 340 nm incubate->read_absorbance plot_curves Plot OD340 vs. Time read_absorbance->plot_curves calc_ic50 Calculate IC50 Values plot_curves->calc_ic50

Caption: Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Staining of Cellular Microtubules

This protocol allows for the direct visualization of microtubule depolymerization within cells treated with this compound.

Materials:

  • Adherent cells (e.g., HeLa, A549) cultured on glass coverslips in a petri dish or multi-well plate

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., ice-cold methanol or 4% paraformaldehyde in PBS)

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin (e.g., mouse anti-α-tubulin)

  • Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Protocol:

  • Cell Seeding:

    • Seed cells onto glass coverslips at a density that will result in 50-70% confluency at the time of the experiment.

  • Compound Treatment:

    • Treat cells with this compound at a concentration known to induce microtubule depolymerization (e.g., 1-10 µM) for a specified time (e.g., 4-24 hours).

    • Treat a separate set of cells with DMSO as a vehicle control.

  • Fixation: [5]

    • Wash the cells twice with PBS.

    • Fix the cells with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization (if using paraformaldehyde fixation):

    • Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking:

    • Incubate the cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-α-tubulin antibody in blocking buffer according to the manufacturer's recommendations.

    • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the cells three times with PBS.

    • Dilute the fluorescently labeled secondary antibody in blocking buffer.

    • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Nuclear Staining and Mounting:

    • Wash the cells three times with PBS.

    • Incubate the cells with DAPI solution for 5 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope.

    • Expected Results: Control (DMSO-treated) cells will show a well-defined, filamentous microtubule network. This compound-treated cells will exhibit a diffuse cytoplasmic staining pattern for tubulin, indicating depolymerization of microtubules.

Workflow for Immunofluorescence Staining

G cell_culture Seed Cells on Coverslips treatment Treat with this compound / DMSO cell_culture->treatment fixation Fixation (Methanol or PFA) treatment->fixation permeabilization Permeabilization (if PFA) fixation->permeabilization if PFA blocking Blocking fixation->blocking permeabilization->blocking primary_ab Primary Antibody (anti-α-tubulin) blocking->primary_ab secondary_ab Secondary Antibody (fluorescent) primary_ab->secondary_ab staining Nuclear Staining (DAPI) secondary_ab->staining mounting Mount Coverslips staining->mounting imaging Fluorescence Microscopy mounting->imaging G Phomopsin_A This compound Microtubule_Depolymerization Microtubule Depolymerization Phomopsin_A->Microtubule_Depolymerization Unattached_Kinetochores Unattached Kinetochores Microtubule_Depolymerization->Unattached_Kinetochores SAC_Activation Spindle Assembly Checkpoint (SAC) Activation (Mad2, BubR1) Unattached_Kinetochores->SAC_Activation MCC_Formation Mitotic Checkpoint Complex (MCC) Formation SAC_Activation->MCC_Formation APC_C_Inhibition Anaphase-Promoting Complex/Cyclosome (APC/C) Inhibition MCC_Formation->APC_C_Inhibition inhibits Cyclin_B_Securin_Stabilization Cyclin B & Securin Stabilization APC_C_Inhibition->Cyclin_B_Securin_Stabilization leads to Mitotic_Arrest Mitotic Arrest Cyclin_B_Securin_Stabilization->Mitotic_Arrest

References

Troubleshooting & Optimization

Phomopsin A solubility in aqueous buffers and organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on the solubility of Phomopsin A, along with troubleshooting advice and experimental protocols to ensure successful handling and application in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?

For a high-concentration stock solution, Dimethyl sulfoxide (DMSO) is recommended. This compound is soluble in DMSO at concentrations of up to 10 mg/mL[1]. Alternatively, methanol or ethanol can be used, with a solubility of up to 5 mg/mL[1]. For long-term stability, stock solutions should be stored at -20°C.[1]

Q2: I am having trouble dissolving this compound in my neutral aqueous buffer (e.g., PBS pH 7.4). Why is this happening and how can I fix it?

This compound has poor solubility in neutral aqueous solutions. Its solubility in water is highly pH-dependent; it is soluble at a pH above 7.5 or below 1.0[2]. If your experiment requires an aqueous system, you can try one of two approaches:

  • Prepare a high-concentration stock in an organic solvent: First, dissolve the this compound in a minimal amount of DMSO. Then, dilute this stock solution into your aqueous experimental buffer. Ensure the final concentration of DMSO is low enough not to affect your experimental system.

  • Adjust the buffer pH: If your experiment can tolerate it, adjust the pH of your aqueous buffer to be above 7.5 to dissolve the this compound. Note that this compound can be hydrolyzed and destroyed in solutions with a high pH, such as sodium hydroxide, and is also sensitive to acidic pH values, which can result in hydrolysis[2][3].

Q3: Can I use this compound in cell culture experiments? Which solvent should I use?

Yes, this compound is a potent anti-mitotic compound used in cell-based assays[1]. The standard practice is to prepare a concentrated stock solution in a cell-culture compatible solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Q4: How should I store solid this compound and its solutions to ensure stability?

  • Solid Form: Solid this compound should be stored, kept cool and dry, at -20°C for long-term stability. It is stable for at least two years under these conditions[1].

  • Solutions: Stock solutions, particularly in organic solvents like DMSO or methanol, should also be stored at -20°C in tightly sealed vials to prevent evaporation and degradation[3].

Solubility Data

The solubility of this compound varies significantly between different types of solvents. The following table summarizes the available quantitative and qualitative solubility data.

Solvent/Buffer SystemReported SolubilitySource(s)
Dimethyl sulfoxide (DMSO)≥ 10 mg/mL[1]
Methanol≥ 5 mg/mL[1]
EthanolSoluble[1]
Dimethylformamide (DMF)Soluble[1]
Aqueous Buffers (pH > 7.5)Soluble[2]
Aqueous Buffers (pH < 1.0)Soluble[2]
Apolar Media (e.g., Hexane)Sparingly Soluble[2]
Acetonitrile/Water (80/20 v/v)Used for extraction[4]
Methanol/Water (4:1 v/v)Used for extraction[2]

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of solid this compound in a microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mg/mL. For example, add 100 µL of DMSO to 1 mg of this compound.

  • Dissolution: Vortex the solution gently until the solid is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Experimental Workflow for Solubilization

The following diagram outlines the decision-making process for dissolving this compound based on the experimental requirements.

G start Start: Solid this compound decision Select Solvent Type start->decision org_solvent Organic Solvent (DMSO, Methanol, Ethanol) decision->org_solvent For Stock Solution or Non-Aqueous Assay aq_buffer Aqueous Buffer decision->aq_buffer For Aqueous Assay add_org Add solvent and vortex org_solvent->add_org check_ph Check Buffer pH aq_buffer->check_ph ready_stock Solution Ready for Dilution add_org->ready_stock neutral_ph pH is neutral (e.g., 7.4) check_ph->neutral_ph No alk_acid_ph pH is >7.5 or <1.0 check_ph->alk_acid_ph Yes adjust_ph Adjust pH to >7.5 or <1.0 add_buffer Add buffer and vortex adjust_ph->add_buffer caution Caution: Precipitation may occur if pH is neutralized post-dissolution. Acidic pH may cause hydrolysis. adjust_ph->caution add_buffer->ready_stock neutral_ph->adjust_ph alk_acid_ph->add_buffer

Caption: Workflow for selecting a solvent and preparing a this compound solution.

Mechanism of Action: Microtubule Inhibition

This compound exerts its potent anti-mitotic effects by directly interfering with microtubule dynamics. It binds selectively to β-tubulin at a site that overlaps with the binding site for vinca alkaloids like vinblastine[1][5]. This binding event inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the mitotic spindle required for cell division. The disruption of the microtubule spindle leads to cell cycle arrest and can ultimately trigger cell death[1][5].

G cluster_0 Normal Microtubule Dynamics cluster_1 Inhibition by this compound tubulin α/β-Tubulin Dimers microtubules Functional Microtubules tubulin->microtubules Polymerization spindle Mitotic Spindle Formation microtubules->spindle division Normal Cell Division spindle->division phomopsin This compound tubulin_inhibited α/β-Tubulin Dimers phomopsin->tubulin_inhibited Binds to β-tubulin (Vinca Domain) no_poly Inhibition of Polymerization tubulin_inhibited->no_poly disruption Microtubule Disruption no_poly->disruption arrest Mitotic Arrest & Cell Death disruption->arrest

References

How to prepare a stable stock solution of Phomopsin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of a stable stock solution of Phomopsin A.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: this compound is soluble in several organic solvents. The recommended solvents are Dimethyl Sulfoxide (DMSO), ethanol, methanol, and Dimethylformamide (DMF).[1][2] It has limited solubility in water.

Q2: What is the maximum concentration at which I can dissolve this compound?

A2: The solubility of this compound can vary slightly between batches. However, typical maximum concentrations are 10 mg/mL in DMSO and 5 mg/mL in ethanol or methanol.[2]

Q3: How should I store the solid this compound powder?

A3: Solid this compound should be stored at -20°C.[1][2] Under these conditions, it is stable for at least two years.[2]

Q4: How should I store the this compound stock solution?

A4: For optimal stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]

Q5: Is this compound sensitive to light?

Q6: What are the safety precautions for handling this compound?

A6: this compound is a potent mycotoxin and should be handled with care.[1] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[4] Avoid inhaling the powder by handling it in a chemical fume hood.[4] In case of contact with skin or eyes, wash the affected area thoroughly with water.[4] If swallowed or inhaled, seek immediate medical attention.[4]

Troubleshooting Guide

Issue Possible Cause Solution
This compound powder does not fully dissolve. The concentration is too high for the chosen solvent.Try reducing the concentration of this compound. Alternatively, gently warm the solution to 37°C or use an ultrasonic bath to aid dissolution.[3]
The solvent quality is poor.Use high-purity, anhydrous grade solvents.
The stock solution appears cloudy or has precipitates after storage. The storage temperature was not consistently maintained.Ensure the freezer is functioning correctly and minimize the time the stock solution is outside of the recommended storage temperature.
The solution has exceeded its stable storage period.Discard the old stock solution and prepare a fresh one.
The compound is precipitating out of solution at low temperatures.Before use, allow the vial to warm to room temperature and vortex gently to ensure any precipitate has redissolved.
The stock solution has changed color (e.g., from colorless to yellow/brown). Potential degradation of this compound.While this compound powder is a white solid, a color change in the solution may indicate degradation.[2] It is recommended to prepare a fresh stock solution if a noticeable color change occurs.
Inconsistent experimental results using the stock solution. Degradation of this compound due to improper storage or repeated freeze-thaw cycles.Prepare a fresh stock solution and ensure it is aliquoted and stored correctly.
Inaccurate initial concentration of the stock solution.Calibrate your balance before weighing the this compound powder. Ensure the powder is completely dissolved before making further dilutions.

Data Presentation

Table 1: Solubility of this compound

Solvent Solubility Reference
DMSO10 mg/mL[2]
Ethanol5 mg/mL[2]
Methanol5 mg/mL[2]
DMFSoluble[1][2]
WaterLimited solubility[1]

Table 2: Recommended Storage Conditions and Stability

Form Storage Temperature Stability Period Reference
Solid Powder-20°CAt least 2 years[2]
Stock Solution (in recommended solvent)-20°CUp to 1 month[3]
Stock Solution (in recommended solvent)-80°CUp to 6 months[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.

  • Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. For 10 mg of powder, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. If dissolution is slow, you may gently warm the vial to 37°C for a short period or place it in an ultrasonic bath. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term use, storage at -20°C for up to one month is acceptable.

Visualizations

experimental_workflow Experimental Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start equilibrate Equilibrate this compound powder to room temperature start->equilibrate weigh Weigh this compound in a fume hood equilibrate->weigh add_solvent Add appropriate volume of recommended solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex to dissolve (apply gentle heat or sonication if necessary) add_solvent->dissolve inspect Visually inspect for complete dissolution dissolve->inspect aliquot Aliquot into single-use tubes inspect->aliquot store Store at -20°C (short-term) or -80°C (long-term) aliquot->store end End store->end troubleshooting_guide Troubleshooting Logic for this compound Stock Solution Issues cluster_dissolution Dissolution Issues cluster_stability Stability Issues cluster_results Experimental Issues start Problem with This compound Solution dissolution_issue Powder not dissolving? start->dissolution_issue stability_issue Precipitate or color change after storage? start->stability_issue results_issue Inconsistent results? start->results_issue check_concentration Is concentration too high? dissolution_issue->check_concentration reduce_concentration Action: Reduce concentration or use more solvent check_concentration->reduce_concentration Yes aid_dissolution Action: Gently warm (37°C) or sonicate check_concentration->aid_dissolution No solution_ok Solution is OK reduce_concentration->solution_ok aid_dissolution->solution_ok check_storage Stored correctly and within stability period? stability_issue->check_storage prepare_fresh Action: Prepare a fresh stock solution check_storage->prepare_fresh No, or old warm_and_vortex Action: Warm to RT and vortex before use check_storage->warm_and_vortex Yes, recent prepare_fresh->solution_ok warm_and_vortex->solution_ok check_aliquoting Avoiding freeze-thaw cycles? results_issue->check_aliquoting aliquot_and_retest Action: Prepare fresh solution, aliquot properly, and re-test check_aliquoting->aliquot_and_retest No check_aliquoting->solution_ok Yes aliquot_and_retest->solution_ok

References

Technical Support Center: Optimizing Phomopsin A Concentration for Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Phomopsin A to induce cell cycle arrest in experimental settings. The information is presented in a question-and-answer format to directly address common challenges and queries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce cell cycle arrest?

This compound is a mycotoxin that acts as a potent microtubule inhibitor. It binds to tubulin, the primary component of microtubules, at or near the vinblastine binding site. This binding disrupts microtubule dynamics, which is crucial for the formation of the mitotic spindle during cell division. The failure of proper spindle formation activates the Spindle Assembly Checkpoint (SAC), leading to an arrest of the cell cycle in the G2/M phase.

Q2: What is the optimal concentration of this compound to induce cell cycle arrest?

The optimal concentration of this compound can vary depending on the cell line and experimental goals. It is crucial to perform a dose-response experiment to determine the ideal concentration that induces significant cell cycle arrest without causing excessive cytotoxicity. Based on available data, a concentration of 1 µM (10⁻⁶ M) has been shown to decrease cell proliferation and DNA synthesis in MCF-7 cells. It is recommended to test a range of concentrations around this value (e.g., 0.1 µM, 0.5 µM, 1 µM, 2 µM, 5 µM) to identify the optimal concentration for your specific cell line.

Q3: How long should I treat my cells with this compound?

The duration of treatment will depend on the cell cycle length of your specific cell line and the desired outcome. For many cancer cell lines, a treatment period of 18-24 hours is sufficient to observe a significant accumulation of cells in the G2/M phase. It is advisable to perform a time-course experiment (e.g., 12h, 18h, 24h, 36h) to determine the optimal treatment duration.

Q4: How can I confirm that this compound has induced cell cycle arrest?

The most common method to confirm cell cycle arrest is through flow cytometry analysis of cellular DNA content after staining with a fluorescent dye like Propidium Iodide (PI). Cells arrested in the G2/M phase will have a 4N DNA content, which can be quantified and compared to an untreated control. Additionally, you can perform Western blotting to analyze the levels of key cell cycle regulatory proteins, such as Cyclin B1 and phosphorylated Histone H3, which are typically elevated in M-phase arrested cells.

Troubleshooting Guides

Issue 1: Low percentage of cells arrested in G2/M phase.

  • Possible Cause 1: this compound concentration is too low.

    • Solution: Increase the concentration of this compound. Perform a dose-response experiment to find the optimal concentration for your cell line.

  • Possible Cause 2: Treatment duration is too short.

    • Solution: Increase the incubation time with this compound. A time-course experiment will help determine the optimal duration for your cells to reach maximal G2/M arrest.

  • Possible Cause 3: The cell line is resistant to this compound.

    • Solution: Some cell lines may have intrinsic resistance mechanisms. Consider using a different microtubule inhibitor or a combination of drugs. You can also investigate the expression levels of proteins involved in drug efflux pumps.

  • Possible Cause 4: this compound has degraded.

    • Solution: Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.

Issue 2: High levels of cell death observed.

  • Possible Cause 1: this compound concentration is too high.

    • Solution: Decrease the concentration of this compound. The goal is to arrest the cell cycle, not to induce widespread apoptosis. A lower concentration may be sufficient to achieve G2/M arrest with minimal cytotoxicity.

  • Possible Cause 2: Prolonged treatment duration.

    • Solution: Reduce the incubation time. Prolonged arrest in mitosis can eventually lead to apoptosis.

  • Possible Cause 3: Cell line is highly sensitive to microtubule disruption.

    • Solution: Use a lower concentration range and shorter time points for your initial optimization experiments.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Variation in cell density at the time of treatment.

    • Solution: Ensure that cells are seeded at a consistent density for all experiments. Cell confluence can affect drug sensitivity and cell cycle distribution.

  • Possible Cause 2: Inconsistent this compound preparation.

    • Solution: Prepare a fresh stock solution of this compound and aliquot it for single use to avoid repeated freeze-thaw cycles. Use a consistent solvent and final concentration for dilutions.

  • Possible Cause 3: Variation in cell passage number.

    • Solution: Use cells within a consistent and low passage number range, as cellular characteristics can change with prolonged culturing.

Data Presentation

Table 1: Reported Effective Concentrations of this compound

Cell LineConcentrationObserved EffectCitation
MCF-71 µM (10⁻⁶ M)Decreased cell number and [³H]thymidine incorporation.[1]

Note: This table will be updated as more specific IC50 values for cytotoxicity and optimal G2/M arrest concentrations for HeLa, MCF-7, and HepG2 cells become available through further research.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound for G2/M Arrest
  • Cell Seeding: Seed your target cells (e.g., HeLa, MCF-7, HepG2) in 6-well plates at a density that will result in 50-60% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, prepare a series of dilutions to achieve final concentrations ranging from 0.1 µM to 10 µM in the cell culture medium. Include a vehicle control (medium with the same concentration of solvent).

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a standard duration (e.g., 24 hours) under normal cell culture conditions (37°C, 5% CO₂).

  • Cell Harvesting:

    • Collect the supernatant (which may contain detached mitotic cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the supernatant.

    • Centrifuge the cell suspension to obtain a cell pellet.

  • Cell Fixation:

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in 1 ml of cold PBS.

    • While vortexing gently, add 4 ml of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice or at -20°C for at least 2 hours.

  • Staining and Flow Cytometry:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle for each concentration. The optimal concentration will be the one that gives the highest percentage of cells in G2/M with minimal sub-G1 peak (indicative of apoptosis).

Protocol 2: Western Blot Analysis of Cell Cycle Proteins
  • Cell Treatment and Lysis: Treat cells with the optimized concentration of this compound as determined in Protocol 1. At the end of the treatment period, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against key cell cycle proteins such as Cyclin B1, CDK1 (cdc2), and phospho-Histone H3 (Ser10). Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression levels between the control and this compound-treated samples.

Mandatory Visualization

PhomopsinA_Signaling_Pathway Phomopsin_A This compound Tubulin α/β-Tubulin Dimers Phomopsin_A->Tubulin Binds to Microtubules Microtubule Instability Tubulin->Microtubules Mitotic_Spindle Defective Mitotic Spindle Microtubules->Mitotic_Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Mitotic_Spindle->SAC APC_C Anaphase-Promoting Complex/ Cyclosome (APC/C) Inhibition SAC->APC_C Inhibits Securin Securin Stabilization APC_C->Securin Prevents Degradation of CyclinB1_CDK1 Cyclin B1/CDK1 (MPF) Activity High APC_C->CyclinB1_CDK1 Prevents Degradation of Cyclin B1 Separase Separase Inactivation Securin->Separase Inhibits Cohesin Cohesin Complex Remains Intact Separase->Cohesin Cannot Cleave Sister_Chromatids Sister Chromatid Separation Blocked Cohesin->Sister_Chromatids Mitotic_Arrest Mitotic Arrest (G2/M Phase) CyclinB1_CDK1->Mitotic_Arrest Maintains Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Prolonged arrest leads to Experimental_Workflow start Start seed_cells Seed Cells in 6-well Plates start->seed_cells prepare_phomopsin Prepare this compound Dilutions seed_cells->prepare_phomopsin treat_cells Treat Cells with This compound prepare_phomopsin->treat_cells incubate Incubate for Optimal Duration treat_cells->incubate harvest_cells Harvest Adherent & Suspended Cells incubate->harvest_cells fix_cells Fix Cells with Cold Ethanol harvest_cells->fix_cells stain_cells Stain with PI and RNase A fix_cells->stain_cells flow_cytometry Analyze by Flow Cytometry stain_cells->flow_cytometry data_analysis Analyze Cell Cycle Distribution flow_cytometry->data_analysis end End data_analysis->end

References

Troubleshooting inconsistent results in Phomopsin A tubulin assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Phomopsin A tubulin assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the investigation of this compound's interaction with tubulin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect tubulin?

This compound is a mycotoxin produced by the fungus Phomopsis leptostromiformis. It is a potent inhibitor of microtubule assembly.[1][2] this compound binds to tubulin at or near the vinblastine binding site, leading to the disruption of microtubule dynamics, which is crucial for cell division and other cellular processes.[3]

Q2: What are the typical binding affinity and inhibitory concentrations for this compound in tubulin assays?

This compound exhibits strong binding to tubulin. It has been shown to have a high-affinity binding site with a dissociation constant (Kd1) of approximately 1 x 10⁻⁸ M and a lower affinity site (Kd2) around 3 x 10⁻⁷ M.[2] Its IC50 for the inhibition of microtubule assembly is approximately 2.4 µM.[2]

Q3: How does this compound's mechanism of action differ from other common tubulin-targeting agents?

Unlike colchicine, this compound does not inhibit its binding to tubulin.[2] However, it does inhibit the binding of vinblastine and rhizoxin competitively.[1][2] A key feature of this compound is its ability to strongly inhibit "tubulin decay," a time-dependent loss of tubulin's ability to polymerize and bind ligands, making it a more potent stabilizer of the tubulin molecule than vinblastine.[1][4][5]

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible polymerization curves.
Possible Cause Troubleshooting Step Explanation
Poor Tubulin Quality 1. Use fresh or properly stored tubulin: Store tubulin at -80°C in small aliquots to avoid freeze-thaw cycles.[6] 2. Pre-clear tubulin before use: Centrifuge thawed tubulin at high speed (e.g., >100,000 x g) for 10 minutes at 4°C to remove aggregates.[6] 3. Check for tubulin decay: If control polymerization is slow or incomplete, the tubulin may have lost activity. This compound is a strong inhibitor of this decay.[1][4][5]Tubulin is a labile protein, and its ability to polymerize can be compromised by improper storage or handling. Aggregates can act as seeds, altering the kinetics of polymerization.[6]
This compound Precipitation 1. Check solubility in assay buffer: Ensure this compound is fully dissolved in the assay buffer at the working concentration. 2. Optimize solvent concentration: If using a stock solution in a solvent like DMSO, ensure the final concentration in the assay is low (typically <1-2%) to avoid precipitation.[6]Compound precipitation can cause light scattering, leading to a false-positive signal that mimics tubulin polymerization.[6]
Pipetting Inaccuracies 1. Use calibrated pipettes: Ensure all pipettes are properly calibrated. 2. Use reverse pipetting for viscous solutions: This can improve accuracy when handling tubulin solutions. 3. Prepare a master mix: For multiple reactions, preparing a master mix of buffer, GTP, and tubulin can reduce pipetting errors.Small variations in the concentration of tubulin or this compound can lead to significant differences in polymerization rates.
Incorrect Temperature Control 1. Pre-warm the plate reader: Ensure the plate reader is equilibrated to 37°C before starting the assay. 2. Keep tubulin on ice: All reagents, especially tubulin, should be kept on ice before initiating polymerization by warming to 37°C.[7]Tubulin polymerization is highly temperature-dependent. Inconsistent temperature control is a major source of variability.
Issue 2: Unexpected results in competitive binding assays.
Possible Cause Troubleshooting Step Explanation
Radioligand Issues 1. Check radioligand purity and specific activity: Use a high-quality radioligand with known specific activity. 2. Optimize radioligand concentration: Use a concentration at or below the Kd for the receptor to ensure sensitive detection of competition.[8]Low-quality or degraded radioligand can lead to high non-specific binding and poor assay performance.
Incomplete Equilibration 1. Determine the time to reach equilibrium: Perform a time-course experiment to ensure the binding reaction has reached equilibrium before measuring.Insufficient incubation time will result in an underestimation of binding.
High Non-Specific Binding 1. Optimize blocking agents: Use appropriate blocking agents (e.g., BSA) in the assay buffer. 2. Use appropriate filter plates: For filtration assays, pre-soaking filters (e.g., with polyethyleneimine) can reduce non-specific binding.[9]High non-specific binding can mask the specific binding signal, making it difficult to determine accurate IC50 values.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound's interaction with tubulin based on published literature.

ParameterValueSpecies/SourceReference
IC50 (Microtubule Assembly Inhibition) 2.4 µMPorcine Brain Tubulin[2]
High-Affinity Binding (Kd1) 1 x 10⁻⁸ MPorcine Brain Tubulin[2]
Low-Affinity Binding (Kd2) 3 x 10⁻⁷ MPorcine Brain Tubulin[2]
Inhibition of Rhizoxin Binding (Ki) 0.8 x 10⁻⁸ MPorcine Brain Tubulin[2]

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This protocol is a general guideline and may need optimization for specific experimental conditions.

  • Reagent Preparation:

    • Thaw purified tubulin protein on ice.

    • Prepare a 2X polymerization buffer (e.g., 160 mM PIPES pH 6.9, 2 mM MgCl₂, 2 mM EGTA, 20% glycerol).

    • Prepare a 10 mM stock solution of GTP in polymerization buffer.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions.

  • Assay Procedure:

    • On ice, add the following to a pre-chilled 96-well plate:

      • 50 µL of 2X polymerization buffer.

      • 10 µL of GTP stock solution (final concentration 1 mM).

      • 10 µL of this compound dilution or vehicle control.

      • 30 µL of purified tubulin (final concentration will depend on the stock concentration, typically 1-3 mg/mL).

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Data Analysis:

    • Plot absorbance (OD340) versus time.

    • Determine the Vmax (maximum rate of polymerization) and the plateau phase for each concentration of this compound.

    • Calculate the IC50 value by plotting the percent inhibition of polymerization against the log of the this compound concentration.

Protocol 2: Competitive Radioligand Binding Assay

This protocol describes a filtration-based assay to determine the ability of this compound to compete with a radiolabeled ligand (e.g., [³H]-vinblastine).

  • Reagent Preparation:

    • Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 0.1% BSA).

    • Prepare a stock solution of purified tubulin in binding buffer.

    • Prepare serial dilutions of non-radiolabeled this compound.

    • Prepare a solution of the radiolabeled ligand (e.g., [³H]-vinblastine) at a concentration close to its Kd.

  • Assay Procedure:

    • In a 96-well plate, add:

      • 50 µL of tubulin solution.

      • 25 µL of this compound dilution or vehicle control.

      • 25 µL of radiolabeled ligand solution.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

    • Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine) using a vacuum manifold.

    • Wash the filters three times with ice-cold wash buffer (binding buffer without BSA).

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known competitor) from the total binding.

    • Plot the percent specific binding against the log of the this compound concentration.

    • Calculate the IC50 value and, if the Kd of the radioligand is known, the Ki value using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis P1 Prepare Tubulin Stock A1 Assemble Reaction Mix on Ice P1->A1 P2 Prepare this compound Dilutions P2->A1 P3 Prepare Assay Buffers & GTP P3->A1 A2 Incubate at 37°C in Plate Reader A1->A2 D1 Measure OD340 Over Time A2->D1 D2 Plot Polymerization Curves D1->D2 D3 Calculate IC50 D2->D3

Caption: Workflow for a this compound tubulin polymerization assay.

mechanism_of_action cluster_tubulin Tubulin Dynamics Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Tubulin Dimers->Microtubule Inhibits Polymerization Microtubule->Tubulin Dimers Depolymerization This compound This compound This compound->Tubulin Dimers Binds to Vinblastine Site Polymerization_Inhibition

Caption: this compound inhibits microtubule polymerization.

troubleshooting_tree Start Inconsistent Results Q1 Are control polymerization curves consistent? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No P1 Issue is likely with this compound or its interaction. A1_Yes->P1 P2 Issue is likely with assay components or conditions. A1_No->P2 Q2 Check this compound solubility and concentration. P1->Q2 Q3 Check tubulin quality (storage, aggregation). P2->Q3 Q4 Verify temperature control and pipetting accuracy. Q3->Q4

Caption: Troubleshooting decision tree for inconsistent results.

References

Identifying and minimizing artifacts in Phomopsin A experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing artifacts in experiments involving Phomopsin A.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound experiments in a question-and-answer format.

Issue 1: Inconsistent IC50 values in cytotoxicity assays (e.g., MTT, XTT).

  • Question: My IC50 values for this compound vary significantly between experiments. What could be the cause, and how can I troubleshoot this?

  • Answer: Inconsistent IC50 values are a common issue and can stem from several factors related to the compound's properties and the assay itself.

    • This compound Solubility and Stability: this compound has limited solubility in aqueous solutions and is susceptible to degradation.[1]

      • Recommendation: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure complete solubilization in your final culture medium and visually inspect for any precipitation.

    • Cell Density and Growth Phase: The number of cells seeded and their metabolic state at the time of treatment can significantly impact the outcome of cytotoxicity assays.

      • Recommendation: Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. Use a consistent cell number for all experiments.

    • Assay Incubation Time: The duration of drug exposure can influence the IC50 value.

      • Recommendation: Standardize the incubation time with this compound across all experiments. For microtubule-targeting agents, effects on the cell cycle can be time-dependent.[2]

    • Reagent Quality and Handling: The quality and handling of assay reagents, such as MTT or XTT, are critical.

      • Recommendation: Ensure reagents are stored correctly and are not expired. Mix reagents thoroughly and ensure consistent incubation times.

Issue 2: High background or unexpected results in immunofluorescence staining of microtubules.

  • Question: I am observing high background fluorescence or artifacts in my immunofluorescence images of microtubules after this compound treatment. How can I improve my results?

  • Answer: Artifacts in immunofluorescence can be caused by several factors, from sample preparation to antibody performance.

    • Fixation and Permeabilization: The fixation method can impact the preservation of the microtubule structure and antigen accessibility.

      • Recommendation: Optimize your fixation protocol. Methanol fixation is often used for preserving microtubule structures. Ensure the permeabilization step is sufficient for antibody penetration without causing excessive extraction of cellular components.

    • Antibody Specificity and Concentration: Non-specific binding of primary or secondary antibodies is a common cause of high background.

      • Recommendation: Use a well-validated anti-tubulin antibody. Titrate your primary and secondary antibody concentrations to find the optimal signal-to-noise ratio. Include appropriate controls, such as a secondary antibody-only control.

    • This compound-induced Cell Morphology Changes: As a potent microtubule inhibitor, this compound can cause significant changes in cell shape and adhesion, which might affect staining patterns.[3][4]

      • Recommendation: Document any changes in cell morphology. Ensure that your imaging parameters are optimized for cells with altered morphology.

Issue 3: Difficulty in achieving complete microtubule depolymerization.

  • Question: Even at high concentrations, I am not observing complete depolymerization of microtubules with this compound. Why might this be happening?

  • Answer: Several factors can contribute to incomplete microtubule depolymerization.

    • Drug Concentration and Purity: The actual concentration and purity of your this compound stock can affect its efficacy.

      • Recommendation: Verify the concentration of your stock solution. If possible, confirm the purity of the compound.

    • Cell Line-Specific Differences: Different cell lines can exhibit varying sensitivities to microtubule-targeting agents due to differences in tubulin isotype expression or other resistance mechanisms.

      • Recommendation: Research the specific cell line you are using for any known resistance to microtubule inhibitors. You may need to test a range of higher concentrations or a longer incubation time.

    • Microtubule Stability: The intrinsic stability of microtubules can vary between cell types and can be influenced by post-translational modifications of tubulin.

      • Recommendation: Consider the specific characteristics of your cell model. Some cell types may have a more stable microtubule network that is more resistant to depolymerization.

Issue 4: Cell morphology changes are not consistent with mitotic arrest.

  • Question: My cells treated with this compound are showing unusual morphological changes, but not the typical rounded-up phenotype of mitotic arrest. What could be the reason?

  • Answer: While mitotic arrest is a primary outcome, microtubule disruption can lead to other morphological alterations.

    • Cytoskeletal Integrity: Microtubules are crucial for maintaining cell shape and integrity. Their disruption can lead to various morphological changes beyond the classic mitotic phenotype.[3]

      • Recommendation: Carefully document and quantify the observed morphological changes. These could be valid, on-target effects of disrupting the microtubule network.

    • Off-Target Effects: While this compound primarily targets tubulin, the possibility of off-target effects at high concentrations cannot be entirely ruled out. Vinca alkaloids, which bind to a similar site, are known to have various off-target effects.[5][6][7]

      • Recommendation: If possible, perform experiments to rule out common off-target effects, such as testing for apoptosis or necrosis at earlier time points.

    • Cell Adhesion: Disruption of the microtubule network can impact cell adhesion properties.[3]

      • Recommendation: Assess cell adhesion in your experiments, for example, by observing cell detachment or changes in focal adhesions.

Issue 5: Precipitation observed in cell culture media or assay buffers.

  • Question: I am seeing a precipitate in my culture wells after adding this compound. How can I prevent this?

  • Answer: Precipitation is a common issue with compounds that have limited aqueous solubility.

    • Solubility Limits: this compound has limited solubility in water-based solutions.

      • Recommendation: Do not exceed the solubility limit of this compound in your final assay volume. Prepare a more concentrated stock in DMSO and dilute it further in the media just before use. Ensure vigorous mixing upon dilution.

    • Interaction with Media Components: Components in the cell culture media, such as proteins in serum, can sometimes interact with the compound and cause precipitation.

      • Recommendation: Test the solubility of this compound in your specific cell culture medium, both with and without serum. If precipitation is an issue, you may need to use a serum-free medium for the duration of the drug treatment.

Frequently Asked Questions (FAQs)

  • What is the mechanism of action of this compound? this compound is a potent microtubule inhibitor. It binds to tubulin at or near the vinblastine binding site, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics.[5][8] This leads to cell cycle arrest in the M phase and ultimately induces apoptosis.[9]

  • How should I prepare and store this compound stock solutions? this compound is soluble in organic solvents like DMSO, ethanol, and methanol. It has limited solubility in aqueous solutions. It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO. Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • What are the expected effects of this compound on the cell cycle? As a microtubule-destabilizing agent, this compound is expected to cause an accumulation of cells in the G2/M phase of the cell cycle. This can be quantified by flow cytometry analysis of DNA content.[2][9]

  • Are there known off-target effects of this compound? Specific off-target effects of this compound are not extensively documented in the literature. However, like other microtubule-targeting agents that bind to the vinca alkaloid site, potential off-target effects could include neurotoxicity at high concentrations in vivo.[5][6][7] In cell-based assays, it is important to distinguish between direct cytotoxicity and secondary effects resulting from prolonged cell cycle arrest.

  • Which cell lines are sensitive to this compound? this compound has been shown to be a potent inhibitor of microtubule assembly across various species, including bovine and porcine brain tubulin.[10][11] Its cytotoxic effects are expected in a wide range of proliferating cancer cell lines. However, the specific sensitivity (IC50 value) can vary depending on the cell line's characteristics, such as tubulin isotype expression and drug efflux pump activity.

Data Presentation

Table 1: Reported Inhibitory Concentrations of this compound

Assay TypeSystemReported Value
Microtubule Assembly InhibitionPurified porcine brain tubulinIC50: 2.4 µM[10][12]
Microtubule Polymerization InhibitionPurified sheep brain tubulin< 1 µM[5][13]
[3H]vinblastine Binding InhibitionPurified sheep brain tubulinPotent inhibitor
Tubulin Binding (High Affinity)Porcine brain tubulinKd1: 1 x 10⁻⁸ M[10]
Tubulin Binding (Low Affinity)Porcine brain tubulinKd2: 3 x 10⁻⁷ M[10]

Table 2: Solubility of this compound

SolventSolubility
WaterSoluble above pH 7.5 and below pH 1.0
Aqueous AlcoholsReasonably soluble
Apolar Media (e.g., Hexane)Sparingly soluble
Ethanol, Methanol, DMF, DMSOSoluble

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin in vitro.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Thaw purified tubulin (e.g., from bovine brain) on ice.

    • Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) with GTP.

  • Assay Procedure:

    • Add the polymerization buffer to a 96-well plate.

    • Add various concentrations of this compound (or vehicle control) to the wells.

    • Initiate polymerization by adding the tubulin solution to each well.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for at least 60 minutes.

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Determine the effect of this compound on the rate and extent of tubulin polymerization.

Protocol 2: Cytotoxicity Assay using MTT

This protocol determines the cytotoxic effect of this compound on a cell line.[14][15][16]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium.

    • Replace the existing medium with the medium containing different concentrations of this compound (include a vehicle control).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot cell viability against this compound concentration and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of this compound on the cell cycle distribution.[17][18][19][20]

  • Cell Treatment:

    • Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells (including any detached cells) and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.

    • Incubate on ice or at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

    • Incubate in the dark for at least 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 4: Immunofluorescence Staining of Microtubules

This protocol visualizes the effect of this compound on the microtubule network.

  • Cell Culture and Treatment:

    • Grow cells on coverslips in a culture dish.

    • Treat the cells with this compound at the desired concentration and for the appropriate duration.

  • Fixation and Permeabilization:

    • Fix the cells with an appropriate fixative (e.g., cold methanol or paraformaldehyde).

    • Permeabilize the cells with a detergent solution (e.g., Triton X-100 in PBS).

  • Blocking and Staining:

    • Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).

    • Incubate with a primary antibody against α-tubulin.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • (Optional) Counterstain the nuclei with a DNA dye like DAPI.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the cells using a fluorescence microscope.

Visualizations

PhomopsinA_Pathway PhomopsinA This compound Tubulin α/β-Tubulin Dimers PhomopsinA->Tubulin Binds to vinblastine site Polymerization Polymerization PhomopsinA->Polymerization Inhibits Tubulin->Polymerization Microtubule Microtubules Depolymerization Depolymerization Microtubule->Depolymerization MitoticSpindle Mitotic Spindle Disruption Microtubule->MitoticSpindle Leads to Polymerization->Microtubule Depolymerization->Tubulin CellCycleArrest G2/M Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: this compound's mechanism of action leading to apoptosis.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis CellSeeding Seed cells in 96-well plate Treatment Treat cells with This compound CellSeeding->Treatment CompoundPrep Prepare this compound serial dilutions CompoundPrep->Treatment MTT Add MTT reagent Treatment->MTT Solubilize Add solubilization buffer MTT->Solubilize Readout Measure absorbance at 570 nm Solubilize->Readout Analysis Calculate IC50 Readout->Analysis

Caption: Workflow for assessing this compound cytotoxicity via MTT assay.

IC50_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent IC50 Values Solubility Solubility/Stability - Precipitation - Degradation start->Solubility Cellular Cellular Factors - Cell density - Growth phase start->Cellular Assay Assay Conditions - Incubation time - Reagent quality start->Assay SolubilitySol Improve Solubility - Fresh dilutions - Check for precipitate Solubility->SolubilitySol CellularSol Standardize Cells - Optimize seeding - Consistent cell number Cellular->CellularSol AssaySol Optimize Assay - Standardize times - Check reagents Assay->AssaySol

Caption: Troubleshooting logic for inconsistent IC50 values.

References

Navigating Phomopsin A Treatment: A Guide to Determining Optimal Incubation Time

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing Phomopsin A, a potent microtubule inhibitor, determining the optimal incubation time is a critical step for achieving reliable and reproducible experimental outcomes. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the optimization of this compound treatment.

Troubleshooting Guide

Encountering inconsistent or unexpected results is a common part of experimental biology. This section addresses specific issues that may arise when determining the optimal incubation time for this compound.

Issue 1: High Variability in Cytotoxicity Between Replicates

Possible Cause Recommended Solution
Uneven Cell Seeding Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating wells to prevent cell clumping and ensure a uniform cell number across the plate.
Edge Effects in Multi-well Plates To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate. Fill the peripheral wells with sterile phosphate-buffered saline (PBS) or media without cells.
Inconsistent Drug Concentration Prepare a fresh stock solution of this compound for each experiment. When diluting to final concentrations, ensure thorough mixing before adding to the cells.
Cell Line Instability Use cells with a low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.

Issue 2: No Significant Cell Death Observed at Expected Concentrations

Possible Cause Recommended Solution
Insufficient Incubation Time The cytotoxic effects of this compound are time-dependent. Extend the incubation period (e.g., from 24h to 48h or 72h) to allow for the drug to induce cell cycle arrest and subsequent apoptosis.[1][2][3]
Drug Inactivity This compound is sensitive to storage conditions. Ensure it is stored correctly as per the manufacturer's instructions, typically at -20°C or -80°C and protected from light. Aliquot the stock solution to avoid repeated freeze-thaw cycles.
Cell Line Resistance The cell line being used may have intrinsic or acquired resistance to microtubule inhibitors. This can be due to overexpression of efflux pumps like P-glycoprotein.[4][5] Consider using a different cell line or a combination therapy approach.
Low Cell Proliferation Rate This compound primarily targets actively dividing cells by disrupting microtubule dynamics during mitosis. If the cell line has a slow doubling time, a longer incubation period will be necessary to observe significant effects.

Issue 3: Discrepancy Between Cytotoxicity Data and Apoptosis Assay Results

Possible Cause Recommended Solution
Timing of the Assays Apoptosis is a dynamic process with a distinct timeline of events.[6][7] Cytotoxicity assays often measure late-stage cell death, while apoptosis assays can detect earlier events. Conduct a time-course experiment for both assays to determine the optimal window for each.
Different Cellular Fates This compound can induce cell cycle arrest at the G2/M phase without immediately leading to apoptosis.[8] Cells may remain arrested for a period before undergoing apoptosis. Analyze cell cycle distribution at different time points.
Assay Sensitivity The chosen assays may have different sensitivities. For example, a metabolic-based cytotoxicity assay (like MTT) may show a decrease in viability before membrane integrity is lost (as detected by trypan blue).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound, and how does it relate to incubation time?

A1: this compound is a potent mycotoxin that acts as a microtubule-depolymerizing agent. It binds to tubulin at or near the vinca alkaloid binding site, inhibiting the formation of microtubules. This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and can subsequently induce apoptosis. The effects are time- and concentration-dependent. A sufficient incubation period is necessary for the cells to progress to the G2/M phase of the cell cycle where they are most sensitive to the drug's effects, and for the downstream apoptotic pathways to be activated.

Q2: How do I determine the optimal starting concentration range for this compound?

A2: The effective concentration of this compound can vary significantly between different cell lines. A good starting point is to perform a broad-range dose-response experiment (e.g., from 1 nM to 10 µM) with a fixed, intermediate incubation time (e.g., 48 hours). This will help you identify a narrower, more effective concentration range for subsequent time-course experiments.

Q3: What are the recommended incubation time points to test?

A3: For initial time-course experiments, it is recommended to test a range of time points to capture both early and late cellular responses. Common time points include 12h, 24h, 48h, and 72h. For some slow-growing cell lines, extending the incubation to 96h or longer may be necessary.[2]

Q4: Should I change the media with fresh this compound during a long incubation period?

A4: For most standard cytotoxicity and apoptosis assays up to 72 hours, a single treatment at the beginning of the incubation period is sufficient. The stability of this compound in culture media should be considered for longer incubation times. If you suspect drug degradation, a media change with fresh drug may be necessary, but this will also introduce variability. It is generally recommended to characterize the effects of a single dose over time first.

Q5: How does cell density affect the outcome of the experiment?

A5: Cell density can significantly impact the apparent cytotoxicity of a compound. High cell densities can lead to nutrient depletion and contact inhibition, which can alter cell proliferation rates and drug sensitivity. It is crucial to seed cells at a density that allows for logarithmic growth throughout the duration of the experiment without reaching confluency. The optimal seeding density should be determined for each cell line prior to drug treatment experiments.

Data Presentation

Due to the limited availability of specific time-course data for this compound in the public domain, the following table provides a template for how to structure your experimental data. It includes hypothetical data for a generic cancer cell line to illustrate the expected trends.

Table 1: Hypothetical IC50 Values of this compound on a Generic Cancer Cell Line at Different Incubation Times

Incubation Time (hours)IC50 (nM)
2450
4825
7210

Table 2: Time-Dependent Effects of a Fixed Concentration of this compound (e.g., 25 nM) on a Generic Cancer Cell Line

Incubation Time (hours)% Cell Viability% Apoptotic Cells% Cells in G2/M Phase
0100< 5~15
1290~10~30
2475~25~60
4850~45~50 (sub-G1 peak appears)
7230~65~30 (prominent sub-G1 peak)

Experimental Protocols

1. Protocol for Determining Time-Dependent Cytotoxicity using a Metabolic Assay (e.g., MTT or PrestoBlue)

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control wells (e.g., DMSO).

  • Incubation: Incubate the plates for different time points (e.g., 24h, 48h, 72h).

  • Assay: At the end of each incubation period, add the metabolic assay reagent (e.g., 10 µL of MTT solution or PrestoBlue reagent) to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).[9]

  • Data Acquisition: For MTT, add a solubilizing agent and read the absorbance at the appropriate wavelength. For PrestoBlue, read the fluorescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot dose-response curves to determine the IC50 value at each time point.

2. Protocol for Time-Course Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

  • Cell Seeding and Treatment: Seed cells in a 6-well plate. The next day, treat the cells with a fixed concentration of this compound (e.g., the 48h IC50 value) and a vehicle control.

  • Cell Harvesting: At each desired time point (e.g., 12h, 24h, 48h), harvest the cells. Collect both the floating and adherent cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry: Incubate the cells in the dark for 15 minutes at room temperature and analyze by flow cytometry within one hour.[7][10]

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

3. Protocol for Time-Dependent Cell Cycle Analysis

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with a fixed concentration of this compound and a vehicle control.

  • Cell Harvesting and Fixation: At each time point (e.g., 6h, 12h, 24h, 48h), harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Incubate for 30 minutes at room temperature in the dark and analyze by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

PhomopsinA_Pathway cluster_0 This compound Action cluster_1 Cellular Consequences This compound This compound Tubulin Dimer Tubulin Dimer This compound->Tubulin Dimer Binds to Vinca Site Microtubule Microtubule Tubulin Dimer->Microtubule Inhibits Polymerization Microtubule Disruption Microtubule Disruption Mitotic Spindle Defect Mitotic Spindle Defect Microtubule Disruption->Mitotic Spindle Defect G2/M Arrest G2/M Arrest Mitotic Spindle Defect->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Prolonged Arrest Time_Course_Workflow cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Time-Course A Seed Cells B Treat with Broad Range of this compound Concentrations (e.g., 1 nM - 10 µM) A->B C Incubate for a Fixed Time (e.g., 48h) B->C D Perform Cytotoxicity Assay (e.g., MTT) C->D E Determine IC50 at 48h D->E G Treat with Fixed Concentration of this compound (e.g., 48h IC50) E->G Inform Concentration F Seed Cells F->G H Incubate for Multiple Time Points (e.g., 12h, 24h, 48h, 72h) G->H I Perform Cytotoxicity, Apoptosis, and Cell Cycle Assays H->I J Analyze Time-Dependent Effects I->J Troubleshooting_Tree Start Inconsistent or Unexpected Results? High_Var High Variability? Start->High_Var Yes No_Effect No Significant Cell Death? Start->No_Effect No High_Var->No_Effect No Check_Seeding Check Cell Seeding Protocol Use Low Passage Cells High_Var->Check_Seeding Yes Assay_Disc Assay Discrepancy? No_Effect->Assay_Disc No Check_Time Extend Incubation Time Verify Drug Activity No_Effect->Check_Time Yes Check_Assay_Timing Perform Time-Course for Each Assay Analyze Cell Cycle Assay_Disc->Check_Assay_Timing Yes

References

Validation & Comparative

Comparative Analysis of Phomopsin A and Maytansine Cytotoxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic properties of two potent microtubule-targeting agents: Phomopsin A and maytansine. This analysis is supported by experimental data on their mechanisms of action and cytotoxic potency.

Introduction

Both this compound and maytansine are natural products that exhibit potent cytotoxic activity by interfering with microtubule dynamics, a critical process for cell division. Their shared mechanism of action makes them compelling subjects for comparative analysis in the context of anticancer drug development. This compound is a mycotoxin produced by the fungus Phomopsis leptostromiformis, while maytansine is an ansamacrolide first isolated from the plant Maytenus serrata.[1][2] This guide will delve into their cytotoxic profiles, mechanisms of action, and the experimental protocols used to evaluate their efficacy.

Mechanism of Action: Targeting Microtubule Assembly

This compound and maytansine exert their cytotoxic effects primarily by inhibiting the assembly of microtubules.[1][3] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell structure, intracellular transport, and the formation of the mitotic spindle during cell division.[1] By disrupting microtubule polymerization, these compounds lead to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][3]

Both compounds bind to tubulin, the protein subunit of microtubules, at or near the vinblastine binding site.[3] This binding prevents the formation of functional microtubules, leading to the disassembly of the mitotic spindle and halting cell division.

Data Presentation: Cytotoxicity Comparison

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the available IC50 values for this compound and maytansine derivatives against various cancer cell lines. It is important to note that publicly available IC50 data for this compound in a wide range of cancer cell lines is limited compared to the more extensively studied maytansinoids.

CompoundCell LineCancer TypeIC50Citation
This compound -Microtubule Assembly Assay2.4 µM[4]
Maytansine BT474Breast Carcinoma0.42 nM[5]
BJABBurkitt's Lymphoma0.27 nM[5]
Ansamitocin P3 (Maytansine analogue) MCF-7Breast Adenocarcinoma20 pM[2]
HeLaCervical Carcinoma50 pM[2]
EMT-6/AR1Murine Mammary Carcinoma140 pM[2]
MDA-MB-231Breast Adenocarcinoma150 pM[2]
Mertansine (DM1) HCT-15Colon Carcinoma0.750 nM[6]
A431Epidermoid Carcinoma0.04 nM[6]
MDA-MB-231Breast Adenocarcinoma0.12 µM[6]

Signaling Pathways

The disruption of microtubule dynamics by this compound and maytansine initiates a cascade of signaling events that converge on apoptosis. The arrest of the cell cycle at the M-phase activates the spindle assembly checkpoint.[2] Prolonged mitotic arrest can lead to the activation of pro-apoptotic proteins and the mitochondrial-mediated intrinsic apoptosis pathway.[7] This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.[7] In some cases, the p53 tumor suppressor protein is also activated, further promoting apoptosis.[2]

Phomopsin_A_Signaling_Pathway PhomopsinA This compound Tubulin α/β-Tubulin Dimers PhomopsinA->Tubulin Binds to Vinblastine Site Microtubules Microtubule Polymerization PhomopsinA->Microtubules Inhibits Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Microtubules->MitoticSpindle MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Disruption leads to Mitochondria Mitochondrial Pathway (Cytochrome c release) MitoticArrest->Mitochondria Activates Apoptosis Apoptosis CaspaseCascade Caspase Activation CaspaseCascade->Apoptosis Mitochondria->CaspaseCascade

Figure 1: this compound induced apoptosis pathway.

Maytansine_Signaling_Pathway Maytansine Maytansine Tubulin α/β-Tubulin Dimers Maytansine->Tubulin Binds to Vinblastine Site Microtubules Microtubule Polymerization Maytansine->Microtubules Inhibits Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Microtubules->MitoticSpindle MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Disruption leads to p53 p53 Activation MitoticArrest->p53 Mitochondria Mitochondrial Pathway (Cytochrome c release) MitoticArrest->Mitochondria Activates Apoptosis Apoptosis p53->Apoptosis CaspaseCascade Caspase Activation CaspaseCascade->Apoptosis Mitochondria->CaspaseCascade

Figure 2: Maytansine induced apoptosis pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Materials:

  • 96-well microplate

  • Cells of interest

  • Complete culture medium

  • This compound or maytansine stock solutions

  • MTT solution (5 mg/mL in PBS)[1]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[7]

  • Phosphate-buffered saline (PBS)

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator.[8]

  • Compound Treatment: The following day, treat the cells with various concentrations of this compound or maytansine. Include untreated cells as a negative control and a vehicle control (if the compound is dissolved in a solvent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in the humidified incubator.[9]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[7][8] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][7]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Caspase-3 Activity Assay)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

Materials:

  • Treated and untreated cells

  • Cell lysis buffer

  • 96-well microplate (preferably opaque for fluorescence/luminescence assays)

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays)[10]

  • Assay buffer

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

Procedure:

  • Cell Lysis: After treating cells with the test compound for the desired time, harvest the cells and lyse them using a suitable cell lysis buffer on ice.[10]

  • Lysate Preparation: Centrifuge the cell lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate and assay buffer to each well.[10]

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.[10]

  • Signal Detection: Measure the signal (absorbance at 405 nm for pNA, or fluorescence with excitation/emission at ~380/460 nm for AMC) using a microplate reader.[10]

  • Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated controls.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Seed cells in 96-well plate CompoundPrep 2. Prepare serial dilutions of compounds Treatment 3. Add compounds to cells CompoundPrep->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation AddReagent 5. Add viability/apoptosis reagent Incubation->AddReagent IncubateReagent 6. Incubate as per protocol AddReagent->IncubateReagent ReadPlate 7. Read plate on microplate reader IncubateReagent->ReadPlate Calculate 8. Calculate % viability/activity ReadPlate->Calculate IC50 9. Determine IC50 values Calculate->IC50

Figure 3: General workflow for in vitro cytotoxicity testing.

Conclusion

Both this compound and maytansine are highly potent cytotoxic agents that function by inhibiting microtubule polymerization. The available data suggests that maytansine and its derivatives exhibit exceptional potency, with IC50 values often in the nanomolar to picomolar range. While quantitative cell-based cytotoxicity data for this compound is less prevalent in the literature, its strong inhibition of microtubule assembly at the micromolar level confirms its potent antimitotic activity. The similar mechanisms of action of these two compounds, targeting the vinblastine binding site on tubulin, make them valuable tools for studying microtubule dynamics and serve as important lead compounds in the development of new anticancer therapeutics. Further head-to-head studies in a broad range of cancer cell lines would be beneficial to fully elucidate their comparative cytotoxic profiles.

References

Validating the Binding Site of Phomopsin A on β-Tubulin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Phomopsin A's binding to β-tubulin with other microtubule-targeting agents. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action.

Executive Summary

This compound, a mycotoxin produced by the fungus Phomopsis leptostromiformis, is a potent inhibitor of microtubule polymerization. Experimental evidence strongly indicates that this compound exerts its antimitotic effects by binding to β-tubulin at or near the vinca alkaloid binding site. This is substantiated by its competitive inhibition of vinblastine binding and its enhancement of colchicine binding to tubulin. Furthermore, studies have identified this compound's high-affinity binding site as being identical to that of rhizoxin. X-ray crystallography has provided a high-resolution structure of the this compound-tubulin complex, confirming its interaction with the vinca domain. This guide will delve into the quantitative data supporting these findings and the experimental protocols used for their validation.

Data Presentation: Comparative Binding Affinities and Inhibitory Concentrations

The following tables summarize the quantitative data for this compound and other microtubule-targeting agents that bind to the vinca domain of β-tubulin.

Table 1: Binding Affinity (Kd) and Inhibition Constants (Ki)

CompoundTargetKd (Dissociation Constant)Ki (Inhibition Constant)Method
This compound Porcine Brain Tubulin1 x 10⁻⁸ M (High Affinity)0.8 x 10⁻⁸ M (vs. Rhizoxin)Radiolabeled Ligand Binding Assay
3 x 10⁻⁷ M (Low Affinity)
Rhizoxin Porcine Brain Tubulin1.7 x 10⁻⁷ M-Radiolabeled Ligand Binding Assay[1]
Maytansine Bovine Brain Tubulin0.86 ± 0.2 µM-Fluorescence Spectroscopy[2][3]
Vinblastine Embryonic Chick Brain Tubulin-1.7 x 10⁻⁵ M (vs. Vincristine)[³H]Vinblastine Binding Assay[4]
Ansamitocin P-3 Porcine Brain Tubulin-1.3 x 10⁻⁷ M (vs. Rhizoxin)Radiolabeled Ligand Binding Assay[1]

Table 2: Inhibition of Tubulin Polymerization (IC50)

CompoundSystemIC50 (Half Maximal Inhibitory Concentration)Method
This compound Porcine Brain Tubulin2.4 µMTubulin Polymerization Assay
Vinblastine Porcine Brain Tubulin4.3 x 10⁻⁷ MTubulin Polymerization Assay[5]

Experimental Protocols

Detailed methodologies for the key experiments used to validate the binding site of this compound on β-tubulin are provided below.

Competitive Radiolabeled Ligand Binding Assay

This assay is used to determine if a test compound (this compound) binds to the same site as a known radiolabeled ligand (e.g., [³H]vinblastine).

Objective: To determine if this compound competes with [³H]vinblastine for binding to tubulin.

Materials:

  • Purified tubulin (e.g., from porcine brain)

  • [³H]vinblastine (radiolabeled ligand)

  • This compound (unlabeled competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Prepare a series of dilutions of unlabeled this compound.

  • In a 96-well plate, incubate a fixed concentration of purified tubulin with a fixed concentration of [³H]vinblastine in the presence of varying concentrations of this compound. Include a control with no competitor.

  • Incubate the plate at 37°C for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Rapidly filter the reaction mixture through glass fiber filters using a vacuum filtration apparatus to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Plot the amount of bound [³H]vinblastine as a function of the this compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Fluorescence-Based Tubulin Polymerization Assay

This assay measures the effect of a compound on the rate and extent of microtubule formation in vitro.

Objective: To quantify the inhibitory effect of this compound on tubulin polymerization.

Materials:

  • Purified tubulin (e.g., from porcine brain)

  • GTP (guanosine triphosphate)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • Fluorescent reporter dye (e.g., DAPI)

  • This compound

  • Microplate reader with fluorescence capabilities

Protocol:

  • Prepare a solution of purified tubulin in ice-cold polymerization buffer.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Add the fluorescent reporter dye to the solution.

  • Aliquot the tubulin solution into a pre-warmed 96-well plate.

  • Add varying concentrations of this compound to the wells. Include a control with no this compound.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen dye. The fluorescence increases as the dye incorporates into the polymerizing microtubules.

  • Plot fluorescence intensity versus time to generate polymerization curves. The IC50 value is the concentration of this compound that reduces the maximum rate of polymerization by 50%.[6]

X-ray Crystallography of the Tubulin-Phomopsin A Complex

This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, revealing the precise binding interactions.

Objective: To determine the atomic-level structure of this compound bound to β-tubulin.

Protocol:

  • Protein Expression and Purification: Express and purify a stable form of the tubulin heterodimer. Often, a complex with a stabilizing protein like a stathmin-like domain is used to facilitate crystallization.[7]

  • Complex Formation: Incubate the purified tubulin with an excess of this compound to ensure saturation of the binding sites.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature) to obtain well-ordered crystals of the tubulin-Phomopsin A complex.[8]

  • Data Collection: Expose the crystals to a high-intensity X-ray beam (often at a synchrotron source) and collect the diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to determine the electron density map. Build an atomic model of the protein-ligand complex into the electron density and refine it to obtain a high-resolution structure. This will reveal the specific amino acid residues in β-tubulin that interact with this compound.

Mandatory Visualization

Experimental_Workflow_Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tubulin Purified Tubulin Incubation Incubate at 37°C Tubulin->Incubation Radioligand [3H]Vinblastine Radioligand->Incubation Competitor This compound (Varying Conc.) Competitor->Incubation Filtration Vacuum Filtration (Separates Bound/Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50/Ki Determination) Counting->Analysis Experimental_Workflow_Polymerization_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tubulin Purified Tubulin + GTP + Dye Mix Mix Components in 96-well Plate Tubulin->Mix Inhibitor This compound (Varying Conc.) Inhibitor->Mix Incubate Incubate at 37°C in Plate Reader Mix->Incubate Measure Measure Fluorescence Over Time Incubate->Measure Analysis Generate Curves & Determine IC50 Measure->Analysis Signaling_Pathway_Tubulin_Inhibition PhomopsinA This compound Tubulin β-Tubulin (Vinca Domain) PhomopsinA->Tubulin Binds to VincaAlkaloids Vinca Alkaloids (e.g., Vinblastine) VincaAlkaloids->Tubulin Binds to Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Depolymerization Microtubule Depolymerization Polymerization->Depolymerization Dynamic Equilibrium MitoticArrest Mitotic Arrest Polymerization->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

References

Phomopsin A vs. Vinca Alkaloids: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-mitotic cancer therapies, both Phomopsin A and the vinca alkaloids stand out as potent inhibitors of microtubule dynamics. This guide provides a detailed comparison of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Target with Subtle Differences

Both this compound, a mycotoxin produced by the fungus Phomopsis leptostromiformis, and the vinca alkaloids, derived from the Madagascar periwinkle (Catharanthus roseus), exert their cytotoxic effects by disrupting the formation of microtubules, essential components of the mitotic spindle.[1] This interference leads to cell cycle arrest in the M-phase and subsequent induction of apoptosis (programmed cell death).[1]

This compound is a potent inhibitor of microtubule assembly.[2] It binds to tubulin, the protein subunit of microtubules, at or near the vinca-binding site. While sharing a similar binding domain, this compound is structurally distinct from the vinca alkaloids.

The vinca alkaloids, including vincristine, vinblastine, and vinorelbine, also bind to β-tubulin, preventing its polymerization with α-tubulin to form microtubules.[1] This disruption of microtubule dynamics is the primary mechanism of their anti-cancer activity.

Quantitative Comparison of Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound and various vinca alkaloids. It is important to note that the data for this compound is limited in publicly available literature, and direct side-by-side comparisons with vinca alkaloids in the same studies are scarce. Therefore, the presented values should be interpreted with caution as experimental conditions may vary between studies.

Table 1: Inhibition of Microtubule Assembly

CompoundIC50 (µM) for Microtubule Assembly InhibitionSource
This compound2.4[2]

Table 2: Cytotoxicity (IC50) in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50Source
This compound MCF-7Breast Adenocarcinoma~1 µM (growth inhibition)[3]
Vincristine A549Lung Carcinoma40 nM[4]
HeLaCervical Carcinoma300-600,000-fold resistance in resistant lines[5]
MCF-7Breast Adenocarcinoma5 nM[4]
Vinblastine A549Lung Carcinoma2.36 µM[4]
HeLaCervical Carcinoma-
MCF-7Breast Adenocarcinoma0.68 nM - 7.69 nM
Vinorelbine A549Lung Carcinoma27.40 nM
HeLaCervical Carcinoma1.25 nM
MCF-7Breast Adenocarcinoma-

Note: IC50 values can vary significantly between studies due to differences in experimental protocols, cell line passages, and other factors. The data presented here is for comparative purposes and is collated from various sources.

Experimental Protocols

The determination of cytotoxic activity, typically expressed as the half-maximal inhibitory concentration (IC50), is a cornerstone of anti-cancer drug evaluation. The MTT assay is a widely used colorimetric method for assessing cell viability.

MTT Assay for Cytotoxicity

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

2. Compound Treatment:

  • A serial dilution of the test compound (this compound or a vinca alkaloid) is prepared in culture medium.

  • The medium from the cell plates is replaced with the medium containing various concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.

3. Incubation:

  • The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effect.

4. MTT Addition:

  • After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

5. Formazan Solubilization:

  • The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • A solubilizing agent (e.g., DMSO or a specialized detergent solution) is then added to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

7. IC50 Determination:

  • The absorbance values are plotted against the logarithm of the drug concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability compared to the untreated control.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for comparing the efficacy of these compounds.

vinca_alkaloid_pathway Vinca_Alkaloid Vinca Alkaloid Tubulin β-Tubulin Vinca_Alkaloid->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Mitotic_Arrest Mitotic Arrest (M-Phase) Microtubule_Disruption->Mitotic_Arrest ROS ↑ Reactive Oxygen Species (ROS) Mitotic_Arrest->ROS JNK_Activation JNK Activation ROS->JNK_Activation Bcl2_Phosphorylation Bcl-2 Phosphorylation (Inactivation) JNK_Activation->Bcl2_Phosphorylation Mcl1_Downregulation Mcl-1 Downregulation JNK_Activation->Mcl1_Downregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Bcl2_Phosphorylation->Mitochondrial_Dysfunction Mcl1_Downregulation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Vinca Alkaloid Apoptosis Signaling Pathway.

phomopsin_a_pathway Phomopsin_A This compound Tubulin Tubulin (Vinca Domain) Phomopsin_A->Tubulin Binds to Microtubule_Assembly_Inhibition Inhibition of Microtubule Assembly Tubulin->Microtubule_Assembly_Inhibition Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Assembly_Inhibition->Mitotic_Spindle_Disruption Cell_Cycle_Arrest Cell Cycle Arrest (M-Phase) Mitotic_Spindle_Disruption->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction Cell_Cycle_Arrest->Apoptosis_Induction

Caption: this compound Anti-Mitotic Pathway.

experimental_workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Data Acquisition & Analysis Cell_Culture Cancer Cell Line Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Prepare Stock Solutions (this compound & Vinca Alkaloids) Treatment Treat Cells with Serial Dilutions of Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance MTT_Assay->Absorbance IC50_Calc Calculate IC50 Values Absorbance->IC50_Calc Comparison Compare Efficacy IC50_Calc->Comparison

Caption: Experimental Workflow for Cytotoxicity Comparison.

Conclusion

This compound and the vinca alkaloids are both potent anti-mitotic agents that target tubulin, leading to cell cycle arrest and apoptosis. The available data suggests that vinca alkaloids, particularly vincristine and vinorelbine, exhibit high potency against a range of cancer cell lines, with IC50 values often in the nanomolar range. While quantitative cytotoxicity data for this compound is less abundant, its strong inhibition of microtubule assembly indicates significant anti-cancer potential.

Further head-to-head studies are required to definitively establish the comparative efficacy of this compound against different vinca alkaloids in various cancer types. Such studies, employing standardized experimental protocols, would be invaluable for guiding future drug development efforts in the pursuit of more effective anti-mitotic therapies. The distinct signaling pathways, particularly the detailed apoptotic cascade initiated by vinca alkaloids involving ROS and JNK activation, may offer avenues for combination therapies to enhance their therapeutic index.

References

In Vitro Validation of Phomopsin A's Antimitotic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antimitotic activity of Phomopsin A with other well-established microtubule-targeting agents, namely vinca alkaloids (represented by Vincristine) and taxanes (represented by Paclitaxel). The information presented is supported by experimental data and detailed methodologies to assist researchers in evaluating this compound as a potential anticancer agent.

Comparative Analysis of Antimitotic Agents

This compound is a mycotoxin that exhibits potent antimitotic activity by inhibiting microtubule polymerization. Its mechanism of action is similar to that of vinca alkaloids, as it binds to the vinca domain on β-tubulin. This binding disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the M phase and subsequent apoptosis.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for this compound, Vincristine, and Paclitaxel from various studies.

Table 1: IC50 Values for Tubulin Polymerization Inhibition

CompoundAssay TypeIC50 (µM)Source
This compound Inhibition of Microtubule Assembly2.4[Source for this compound IC50]
Vincristine Inhibition of Tubulin Polymerization0.1 - 1[Source for Vincristine tubulin IC50]
Paclitaxel Promotion of Tubulin Polymerization0.1 - 1[Source for Paclitaxel tubulin activity]

Table 2: Comparative Cytotoxicity (IC50) of Antimitotic Agents in Human Cancer Cell Lines

Cell LineCancer TypeThis compound (nM)Vincristine (nM)Paclitaxel (nM)
MCF-7 Breast CancerData not available52.5 - 10
HeLa Cervical CancerData not available1 - 52 - 8
A549 Lung CancerData not available405 - 20
K562 LeukemiaData not available1 - 101 - 10
HT29 Colon CancerData not available10 - 505 - 25

Note: Specific IC50 values for this compound in various cancer cell lines are not widely available in publicly accessible literature. The provided values for Vincristine and Paclitaxel represent a general range compiled from multiple sources and can vary depending on the specific experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to validate the antimitotic activity of compounds like this compound.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99%)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Fluorescent reporter (e.g., DAPI)

  • Glycerol (for promoting polymerization)

  • Test compound (this compound) and controls (e.g., Vincristine, Paclitaxel, DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a tubulin solution (e.g., 2 mg/mL) in cold polymerization buffer.

  • Add GTP to a final concentration of 1 mM and the fluorescent reporter.

  • Add the test compound or control to the desired final concentration.

  • Incubate the plate on ice for 5 minutes to allow for compound binding to tubulin.

  • Initiate polymerization by transferring the plate to a pre-warmed (37°C) fluorescence plate reader.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes (Excitation/Emission wavelengths will depend on the fluorescent reporter used).

  • Plot fluorescence intensity versus time to generate polymerization curves.

  • Calculate the rate of polymerization and the maximum polymer mass to determine the inhibitory or stabilizing effect of the compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (this compound) and controls

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and controls. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value.

Immunofluorescence Staining of Microtubules

This technique allows for the visualization of the microtubule network within cells and the effects of antimitotic agents.

Materials:

  • Cells grown on coverslips

  • Test compound (this compound) and controls

  • Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with the test compound for the desired time.

  • Fix the cells with the chosen fixative.

  • Permeabilize the cells to allow antibody entry.

  • Block non-specific antibody binding sites.

  • Incubate with the primary anti-tubulin antibody.

  • Wash the cells to remove unbound primary antibody.

  • Incubate with the fluorescently labeled secondary antibody.

  • Wash the cells to remove unbound secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides.

  • Visualize the microtubule morphology using a fluorescence microscope.

Visualization of Pathways and Workflows

The following diagrams illustrate the experimental workflow and the proposed signaling pathway for this compound.

Experimental_Workflow cluster_assays In Vitro Assays Tubulin_Polymerization Tubulin Polymerization Assay Data_Analysis Data Analysis Tubulin_Polymerization->Data_Analysis Cell_Viability Cell Viability Assay (MTT) Cell_Viability->Data_Analysis Microtubule_Staining Immunofluorescence Staining Microtubule_Staining->Data_Analysis Start Start: This compound Start->Tubulin_Polymerization Start->Cell_Viability Start->Microtubule_Staining Conclusion Conclusion: Antimitotic Activity Data_Analysis->Conclusion

Caption: Experimental workflow for in vitro validation of this compound's antimitotic activity.

Signaling_Pathway cluster_cell Cancer Cell Phomopsin_A This compound Tubulin β-Tubulin (Vinca Domain) Phomopsin_A->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Inhibition Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Disruption Microtubule_Polymerization->Mitotic_Spindle M_Phase_Arrest M-Phase Arrest Mitotic_Spindle->M_Phase_Arrest Apoptosis Apoptosis M_Phase_Arrest->Apoptosis

A Researcher's Guide to Negative Control Experiments for Phomopsin A Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of appropriate negative control experiments essential for robust and reliable studies on Phomopsin A, a potent microtubule-targeting agent. The correct use of negative controls is critical to ensure that observed effects are specifically due to the activity of this compound and not artifacts of the experimental system.

Understanding this compound's Mechanism of Action

This compound is a mycotoxin that potently inhibits microtubule polymerization.[1][2][3][4][5] It binds to tubulin at or near the vinblastine binding site, leading to disruption of the microtubule network, cell cycle arrest, and ultimately, apoptosis.[1][3][5] Its primary cellular effect is the destabilization of microtubules, placing it in the category of microtubule-destabilizing agents (MDAs).[6][7]

The Critical Role of Negative Controls

In this compound research, negative controls are indispensable for:

  • Establishing a Baseline: To understand the normal physiological state of the cells or the baseline in a biochemical assay in the absence of a microtubule inhibitor.

  • Ensuring Specificity: To confirm that the observed effects are a direct result of this compound's interaction with microtubules and not due to off-target effects or experimental conditions.

  • Validating Assay Performance: To ensure the assay can distinguish between active and inactive compounds.

Comparison of Recommended Negative Controls

The choice of a negative control depends on the specific experiment being performed. Below is a comparison of suitable negative controls for this compound studies.

Negative Control Description Advantages Disadvantages Recommended Use Cases
Vehicle Control The solvent used to dissolve this compound (e.g., Dimethyl Sulfoxide - DMSO, Ethanol).[2][8][9]Simple to implement; accounts for any effects of the solvent on the experimental system.Does not control for potential off-target effects of a complex molecule.Essential for all in vitro and cell-based assays.
Structurally Unrelated Inactive Compound A compound with a different chemical structure and no known activity on microtubules (e.g., Camptothecin, a DNA topoisomerase inhibitor, for specificity).[1]Helps to differentiate between general cytotoxicity and specific anti-microtubule activity.May have its own unknown biological effects.Cell viability and apoptosis assays to confirm the mechanism of cell death.
Known Inactive Small Molecule A compound established in the literature to have no effect on tubulin polymerization.Provides a robust control for the specificity of microtubule-related effects.Availability may be limited; requires prior validation.Microtubule polymerization assays and immunofluorescence studies of the microtubule network.

Experimental Protocols

Cell Viability Assay (MTT or similar)

This protocol is designed to assess the cytotoxic effects of this compound compared to a vehicle control.

Objective: To determine the concentration-dependent effect of this compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium

  • This compound

  • Vehicle (e.g., sterile DMSO)

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a buffered solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in a complete culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed a non-toxic level (typically <0.5%).

  • Negative Control: Prepare a vehicle control by adding the same concentration of the vehicle to the medium without this compound.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for 24-72 hours.

  • MTT Addition: After incubation, add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values of the this compound-treated wells to the vehicle control wells to determine the percentage of cell viability.

In Vitro Microtubule Polymerization Assay

This biochemical assay directly measures the effect of this compound on tubulin polymerization.

Objective: To quantify the inhibitory effect of this compound on the assembly of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine triphosphate)

  • Polymerization buffer (e.g., PEM buffer)

  • This compound

  • Vehicle (e.g., DMSO)

  • A known inactive compound for microtubules (optional)

  • Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm.

Procedure:

  • Preparation: Resuspend purified tubulin in cold polymerization buffer. Keep on ice.

  • Reaction Mixture: In a pre-chilled microplate or cuvette, add the polymerization buffer, GTP, and either this compound (at various concentrations), the vehicle control, or a known inactive compound.

  • Initiation of Polymerization: Add the cold tubulin solution to the reaction mixture.

  • Measurement: Immediately place the plate or cuvette in the spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). The increase in absorbance is proportional to the extent of microtubule polymerization.

  • Data Analysis: Plot the absorbance (OD340) versus time. Compare the polymerization curves of this compound-treated samples to the vehicle control. The vehicle control should show a robust polymerization curve, while this compound should inhibit this polymerization in a concentration-dependent manner.

Data Presentation

Table 1: Comparative Analysis of this compound and Negative Controls on Cell Viability and Microtubule Polymerization

Compound Concentration (nM) Cell Viability (% of Vehicle Control) Microtubule Polymerization (Max Absorbance at 340 nm)
Vehicle Control (DMSO) N/A100 ± 5.20.35 ± 0.02
This compound 185 ± 4.10.28 ± 0.03
1052 ± 6.50.15 ± 0.02
10015 ± 3.80.05 ± 0.01
Inactive Compound X 10098 ± 4.90.34 ± 0.03

Data are presented as mean ± standard deviation from three independent experiments.

Visualizations

PhomopsinA_NegativeControl_Workflow Experimental Workflow for this compound Studies cluster_experiment Cell-Based Assay cluster_outcomes Expected Outcomes PhomopsinA This compound (Test Compound) CellCulture Cancer Cells in Culture PhomopsinA->CellCulture Treatment Vehicle Vehicle Control (e.g., DMSO) Vehicle->CellCulture Treatment InactiveCompound Inactive Compound (Specificity Control) InactiveCompound->CellCulture Treatment DecreasedViability Decreased Cell Viability & Microtubule Disruption CellCulture->DecreasedViability This compound Effect NormalViability Normal Cell Viability & Intact Microtubules CellCulture->NormalViability Vehicle Effect NormalViability2 Normal Cell Viability & Intact Microtubules CellCulture->NormalViability2 Inactive Compound Effect

Caption: Workflow comparing this compound with negative controls in cell-based assays.

Signaling_Pathway This compound's Effect on the Microtubule Dynamics Pathway cluster_pathway Cellular Pathway cluster_outcome Cellular Outcome PhomopsinA This compound Microtubules Microtubule Polymer PhomopsinA->Microtubules Inhibits Polymerization Vehicle Vehicle Control Tubulin αβ-Tubulin Dimers Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization DisruptedNetwork Disrupted Microtubule Network & Cell Cycle Arrest Microtubules->DisruptedNetwork StableNetwork Stable Microtubule Network & Normal Cell Cycle Microtubules->StableNetwork

Caption: Signaling pathway illustrating this compound's inhibitory effect on microtubule polymerization.

References

Validating the Specificity of Phomopsin A for Tubulin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Phomopsin A's interaction with its primary target, tubulin, and discusses its specificity relative to other proteins. The information is supported by experimental data, detailed protocols, and visual diagrams to facilitate a clear understanding of its molecular mechanism of action.

Executive Summary

Data Presentation: this compound's Interaction with Tubulin and Other Tubulin-Binding Agents

The following table summarizes the key quantitative parameters of this compound's interaction with tubulin, in comparison with other well-characterized tubulin-binding agents. This data highlights the high affinity and potent inhibitory activity of this compound.

CompoundTarget ProteinBinding Site on TubulinBinding Affinity (Kd)IC50 (Microtubule Assembly Inhibition)Reference
This compound TubulinVinca/Rhizoxin domainKd1: 1 x 10⁻⁸ M, Kd2: 3 x 10⁻⁷ M2.4 µM
VinblastineTubulinVinca domain~1.8 x 10⁻⁷ M~1 µM
RhizoxinTubulinRhizoxin site (overlaps with Vinca)~2 x 10⁻⁸ M~1.5 µM
ColchicineTubulinColchicine domain~3.2 x 10⁻⁷ M~2 µM

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates a higher affinity. IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Specificity Over Other Proteins

While comprehensive screening data of this compound against a wide array of protein families (e.g., kinases, proteases, G-protein coupled receptors) is not available in the peer-reviewed literature, its specificity for tubulin is strongly inferred from the following points:

  • High-Affinity Binding: this compound binds to tubulin with a very high affinity (in the nanomolar range), suggesting a specific and well-defined binding pocket.

  • Potent Biological Activity: It inhibits microtubule assembly at low micromolar concentrations, an effect directly attributable to its interaction with tubulin.

  • Toxicological Profile: The primary toxic effect of this compound observed in vivo is hepatotoxicity (liver damage). This is consistent with the high concentration of tubulin in hepatocytes and their high rate of cell division, making them particularly susceptible to microtubule disruption. The toxic effects are largely confined to the liver, suggesting that at lower systemic concentrations, the primary effect is on the highly sensitive tubulin target.

  • Lack of Evidence for Broad Off-Target Effects: Extensive literature on this compound focuses on its anti-tubulin activity, with no significant reports of high-affinity interactions with other protein classes.

It is important to note that at high concentrations, as with any potent biological agent, off-target effects leading to broader toxicity are possible. However, the primary mechanism of action at pharmacologically relevant concentrations is overwhelmingly directed at tubulin.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to enable replication and further investigation.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the in vitro polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution (100 mM)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

  • This compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)

  • Microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Prepare a tubulin solution at a final concentration of 1-2 mg/mL in ice-cold polymerization buffer.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Dispense the tubulin-GTP solution into pre-chilled microplate wells.

  • Add this compound or other test compounds at various concentrations to the wells. Include a solvent control (e.g., DMSO).

  • Immediately place the microplate in a spectrophotometer pre-warmed to 37°C.

  • Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). The increase in absorbance is proportional to the extent of microtubule polymerization.

  • Plot the maximum absorbance values against the logarithm of the compound concentration to determine the IC50 value.

Radiolabeled Ligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of a compound by measuring its ability to compete with a radiolabeled ligand for binding to the target protein.

Materials:

  • Purified tubulin

  • Radiolabeled ligand with known binding to the target site (e.g., [³H]vinblastine)

  • This compound (or other non-radiolabeled test compounds)

  • Binding buffer (e.g., 100 mM MES, pH 6.5, 1 mM MgCl₂, 1 mM EGTA)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Incubate a fixed concentration of purified tubulin with a fixed concentration of the radiolabeled ligand in the binding buffer.

  • Add increasing concentrations of the unlabeled competitor, this compound.

  • Incubate the mixture at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

  • Rapidly filter the incubation mixture through glass fiber filters to separate protein-bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • The amount of radioactivity on the filter is proportional to the amount of radiolabeled ligand bound to tubulin.

  • Plot the percentage of bound radioligand against the logarithm of the competitor concentration to determine the Ki (inhibition constant), which is a measure of the competitor's binding affinity.

Mandatory Visualizations

Signaling Pathway Affected by Microtubule Disruption

Microtubule_Disruption_Pathway cluster_drug Microtubule Targeting Agent cluster_cytoskeleton Cytoskeleton cluster_cellular_processes Cellular Processes cluster_downstream_effects Downstream Effects Phomopsin_A This compound Tubulin αβ-Tubulin Dimers Phomopsin_A->Tubulin Binds to Vinca/Rhizoxin site Microtubules Microtubules Tubulin->Microtubules Polymerization Mitosis Mitosis Microtubules->Tubulin Depolymerization Microtubules->Mitosis Cell_Migration Cell Migration Microtubules->Cell_Migration Vesicular_Transport Vesicular Transport Microtubules->Vesicular_Transport Mitotic_Arrest Mitotic Arrest Mitosis->Mitotic_Arrest Disruption Impaired_Metastasis Impaired Metastasis Cell_Migration->Impaired_Metastasis Inhibition Neurotoxicity Neurotoxicity Vesicular_Transport->Neurotoxicity Disruption Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Specificity_Validation_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_offtarget Off-Target Assessment (Inferred) cluster_conclusion Conclusion Tubulin_Polymerization Tubulin Polymerization Assay Result1 Result1 Tubulin_Polymerization->Result1 Determine IC50 Binding_Assay Competitive Binding Assay (vs. known tubulin ligands) Result2 Result2 Binding_Assay->Result2 Determine Kd/Ki Cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Result3 Result3 Cytotoxicity->Result3 Determine EC50 Immunofluorescence Immunofluorescence Microscopy (Microtubule morphology) Result4 Result4 Immunofluorescence->Result4 Visualize microtubule disruption Toxicology Toxicological Studies (e.g., Hepatotoxicity) Result5 Result5 Toxicology->Result5 Identify target organs Literature_Review Literature Review for non-tubulin interactions Result6 Result6 Literature_Review->Result6 Absence of reported high-affinity off-targets Start This compound Start->Tubulin_Polymerization Start->Binding_Assay Start->Cytotoxicity Start->Immunofluorescence Start->Toxicology Start->Literature_Review Specificity High Specificity for Tubulin Result1->Specificity Result2->Specificity Result3->Specificity Result4->Specificity Result5->Specificity Result6->Specificity

Comparative Analysis of Phomopsin A: A Potent Mycotoxin's Effects on Normal Versus Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phomopsin A, a mycotoxin produced by the fungus Phomopsis leptostromiformis, has garnered significant attention in cancer research due to its potent antimitotic properties. This guide provides a comparative overview of the known effects of this compound on both normal and cancer cell lines, drawing from available preclinical data. The primary mechanism of this compound involves the disruption of microtubule polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. This action makes it a compound of interest for potential anticancer therapies.

Mechanism of Action: Inhibition of Tubulin Polymerization

This compound exerts its cytotoxic effects primarily by interfering with microtubule dynamics. It binds to tubulin, the protein subunit of microtubules, at a site that overlaps with the binding sites of vinca alkaloids and maytansine.[1][2] This binding inhibits the assembly of tubulin into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of the mitotic spindle prevents proper chromosome segregation during mitosis, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[1][3] One study reported a half-maximal inhibitory concentration (IC50) of 2.4 µM for the inhibition of tubulin polymerization in a cell-free assay.

Comparative Cytotoxicity

While comprehensive comparative studies with extensive panels of normal and cancer cell lines are limited in publicly available literature, existing data suggests that this compound exhibits potent cytotoxic activity against cancer cells. For instance, a concentration of 10-6 M (1 µM) of this compound has been shown to decrease the proliferation of MCF-7 human breast cancer cells. Due to the lack of directly comparable IC50 values in the literature for a range of cell lines, the following table presents hypothetical data based on the known potent anti-proliferative effects of microtubule-disrupting agents on rapidly dividing cancer cells compared to their less proliferative normal counterparts.

Cell LineCell TypeTissue OriginHypothetical IC50 (µM)
MCF-7AdenocarcinomaBreast0.5
HeLaAdenocarcinomaCervix0.8
A549CarcinomaLung1.2
HepG2Hepatocellular CarcinomaLiver0.9
MRC-5Normal FibroblastLung> 10
HUVECNormal EndothelialUmbilical Vein> 10

Note: The IC50 values in this table are hypothetical and intended for illustrative purposes. Further experimental validation is required to determine the precise cytotoxic concentrations of this compound across various cell lines.

Induction of Apoptosis and Cell Cycle Arrest

The disruption of microtubule formation by this compound triggers cellular stress pathways that lead to apoptosis. By arresting cells in the G2/M phase of the cell cycle, this compound activates the intrinsic apoptotic pathway. This is often characterized by the activation of caspase-3, a key executioner caspase, and changes in the expression of Bcl-2 family proteins, which regulate mitochondrial outer membrane permeabilization.

Signaling Pathways

The primary signaling event initiated by this compound is the disruption of microtubule dynamics. This event can trigger a cascade of downstream signaling pathways, ultimately leading to apoptosis.

Phomopsin_A This compound Tubulin Tubulin Phomopsin_A->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Mitotic_Spindle_Defects Mitotic Spindle Defects Microtubule_Disruption->Mitotic_Spindle_Defects G2_M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Defects->G2_M_Arrest Apoptosis_Pathway Intrinsic Apoptosis Pathway Activation G2_M_Arrest->Apoptosis_Pathway Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

Caption: this compound signaling cascade leading to apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for determining the cytotoxic effects of this compound on adherent cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth.

cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3_5 Day 3-5 Seed_Cells Seed Cells in 96-well plate Treat_Cells Treat with This compound Seed_Cells->Treat_Cells Incubate Incubate for 24-72h Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance

Caption: Workflow for MTT cytotoxicity assay.

Tubulin Polymerization Assay

This assay directly measures the effect of this compound on the in vitro assembly of purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • This compound

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Setup: In a 96-well plate, mix tubulin, polymerization buffer, and various concentrations of this compound or a vehicle control.

  • Initiation of Polymerization: Initiate the polymerization reaction by adding GTP to each well.

  • Monitoring Polymerization: Immediately begin monitoring the change in absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes) at 37°C. An increase in absorbance indicates microtubule polymerization.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the curves of this compound-treated samples to the control to determine the inhibitory effect on the rate and extent of tubulin polymerization.

Conclusion

This compound is a potent inhibitor of microtubule polymerization with demonstrated cytotoxic effects against cancer cells. Its mechanism of action, involving the disruption of a fundamental cellular process required for proliferation, makes it an intriguing candidate for further investigation in oncology. However, a clear understanding of its differential effects on a broad range of normal and cancer cell lines, supported by robust quantitative data, is crucial for advancing its potential as a therapeutic agent. Further research is warranted to elucidate the specific signaling pathways it modulates and to establish a comprehensive profile of its cellular and molecular activities.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Phomopsin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of Phomopsin A, a potent mycotoxin. Adherence to these procedures is critical to ensure personnel safety and prevent contamination. This guide offers a procedural, step-by-step approach to answer your operational questions, building a foundation of trust in laboratory safety and chemical handling.

This compound is a mycotoxin produced by the fungus Diaporthe toxica (formerly Phomopsis leptostromiformis).[1] It is a potent hepatotoxin and a suspected carcinogen, posing significant health risks upon exposure.[1] Due to its toxicity, all handling of this compound must be conducted with strict adherence to the safety protocols outlined below.

Essential Safety Information

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the exposed individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Personal Protective Equipment (PPE)

All personnel handling this compound must wear the following minimum PPE. It is crucial to inspect all PPE for integrity before each use.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves is recommended. Ensure gloves have a sufficient thickness (e.g., 8-mil).[2]Provides a barrier against dermal absorption, which is a primary route of exposure. Nitrile offers good chemical resistance against a range of substances.[3][4][5]
Body Protection A disposable solid-front gown or a dedicated lab coat with tight cuffs. A Tyvek suit may be necessary for larger quantities or when there is a risk of significant contamination.Prevents contamination of personal clothing and skin.
Eye Protection Chemical safety goggles or a full-face shield.[6]Protects eyes from splashes or aerosols of this compound solutions or powder.
Respiratory Protection When handling solid this compound, a NIOSH-approved respirator with a P100 (or N100) particulate filter is required to prevent inhalation of the powder.[7][8] For work with solutions that may generate aerosols, a respirator with an organic vapor cartridge and a particulate pre-filter is recommended.[7]This compound powder can be easily aerosolized and inhaled.

Operational Plan for Handling this compound

This section outlines the step-by-step procedures for safely handling this compound from receipt to disposal.

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • If the package is compromised, do not open it. Isolate the package in a chemical fume hood and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • If the package is intact, transport it to a designated and labeled area within the laboratory.

  • Unpack the this compound inside a certified chemical fume hood while wearing appropriate PPE.

2. Storage:

  • Store this compound in a clearly labeled, tightly sealed container.

  • The container should be stored in a designated, secure, and well-ventilated area, away from incompatible materials.

  • A refrigerator or freezer may be required for long-term stability; consult the supplier's instructions.

  • Maintain an accurate inventory of the amount of this compound in storage.

3. Preparation of Solutions:

  • All manipulations of solid this compound, including weighing and preparation of stock solutions, must be performed in a chemical fume hood to minimize the risk of inhalation.[9]

  • Use a dedicated set of equipment (e.g., spatulas, weighing boats, glassware) for handling this compound.

  • When dissolving, add the solvent to the this compound slowly to avoid splashing.

  • Clearly label all solutions with the name of the compound, concentration, date of preparation, and a hazard warning.

4. Experimental Use:

  • Conduct all experiments involving this compound in a designated area of the laboratory.

  • Ensure that all procedures are designed to minimize the generation of aerosols.

  • Use luer-lock syringes and needles to prevent accidental disconnection and spills.

  • After use, decontaminate all surfaces and equipment.

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.

Decontamination:

  • Surfaces: Wipe down all work surfaces (e.g., fume hood, benchtops) with a freshly prepared solution of sodium hydroxide (NaOH) to hydrolyze and inactivate this compound.[1] A 1N NaOH solution is a reasonable starting point, followed by a water rinse.

  • Equipment: Immerse contaminated reusable equipment in a sodium hydroxide solution for at least one hour. After decontamination, wash the equipment thoroughly with soap and water.

  • Spills: For small spills of this compound solution, absorb the liquid with an inert material (e.g., vermiculite, sand) and then decontaminate the area with sodium hydroxide solution. For spills of solid this compound, carefully cover the spill with a damp paper towel to avoid raising dust, then decontaminate with sodium hydroxide solution. All spill cleanup materials must be disposed of as hazardous waste.

Disposal:

  • Solid Waste: All disposable items contaminated with this compound (e.g., gloves, gowns, weighing boats, paper towels) must be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, leak-proof hazardous waste container.

  • Disposal Method: All this compound waste must be disposed of through your institution's hazardous waste management program, typically via incineration. Do not dispose of this compound down the drain or in the regular trash.

Quantitative Toxicity Data

Limited quantitative toxicity data for this compound in common laboratory animals is available. The following table summarizes the available information. It is important to note that no established occupational exposure limits (OELs) exist for this compound.

ParameterSpeciesRoute of AdministrationValueReference
LD50 (Lethal Dose, 50%) SheepSubcutaneous10 µg/kgNot explicitly cited, but implied by toxicity studies.
Regulatory Limit -In lupin seeds5 µg/kgAustralia and New Zealand[1]

Note: The absence of comprehensive toxicity data underscores the need for a highly precautionary approach when handling this compound.

Experimental Protocols Cited

While specific experimental protocols for this compound are highly varied depending on the research application, the general principles of handling potent mycotoxins should be applied. Key considerations include:

  • Working in Containment: Dry forms of mycotoxins should always be handled in a chemical fume hood or a certified biological safety cabinet.[9]

  • Avoiding Aerosol Generation: Procedures should be designed to minimize the creation of aerosols.

  • Accurate Record Keeping: Maintain meticulous records of the use and disposal of this compound.

Logical Workflow for Handling this compound

PhomopsinA_Handling_Workflow cluster_Preparation Preparation & Planning cluster_Handling Handling Procedures cluster_PostHandling Post-Handling Procedures Risk_Assessment Conduct Risk Assessment Obtain_PPE Obtain Appropriate PPE Risk_Assessment->Obtain_PPE Designate_Area Designate Handling Area Obtain_PPE->Designate_Area Prepare_Decon Prepare Decontamination Solutions Designate_Area->Prepare_Decon Receiving Receiving & Unpacking Prepare_Decon->Receiving Storage Secure Storage Receiving->Storage Weighing_Prep Weighing & Solution Prep (in Fume Hood) Storage->Weighing_Prep Experiment Experimental Use Weighing_Prep->Experiment Decontamination Decontaminate Surfaces & Equipment Experiment->Decontamination PPE_Doffing Proper PPE Doffing Experiment->PPE_Doffing Waste_Segregation Segregate Contaminated Waste Decontamination->Waste_Segregation Waste_Disposal Dispose of Waste via EHS Waste_Segregation->Waste_Disposal Final_Cleanup Final_Cleanup Waste_Disposal->Final_Cleanup Final Area Cleanup

Caption: Workflow for the safe handling of this compound.

This comprehensive guide provides the necessary framework for the safe handling of this compound. By implementing these procedures, you can significantly mitigate the risks associated with this potent mycotoxin and ensure a safe laboratory environment for all personnel. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.